Technical Documentation Center

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide
  • CAS: 866131-94-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide

Technical Whitepaper: Chemical Architecture, Synthesis, and Multimodal Applications of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide Executive Summary N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Architecture, Synthesis, and Multimodal Applications of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide

Executive Summary

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS: 866131-94-4) is a highly specialized, rationally designed synthetic molecule characterized by its dual-nature architecture. Featuring a rigid, highly lipophilic mesogenic tail coupled with a polar, hydrogen-bonding morpholine-urea headgroup, this compound occupies a unique intersection between advanced pharmacological drug design and optoelectronic materials science. This whitepaper deconstructs the causality behind its structural motifs, detailing its utility as a transition-state inhibitor for lipid signaling enzymes and its potential as an anisotropic liquid crystal dopant.

Architectural Deconstruction: The Dual-Nature Scaffold

The molecule is constructed from two distinct functional domains that dictate its physicochemical behavior:

  • The Lipophilic Core (4-pentylcyclohexylphenyl): The trans-1,4-disubstitution on the cyclohexane ring forces the pentyl chain into an equatorial conformation. This creates a rigid, highly anisotropic calamitic (rod-like) geometry. In biological systems, this lipophilic tail is designed to anchor deeply into hydrophobic protein pockets.

  • The Polar Headgroup (Morpholine-4-carboxamide): A 1-aryl-3,3-dialkyl urea derivative where the alkyl component is a cyclic morpholine ring. The urea linkage serves as a potent hydrogen-bond donor/acceptor system, while the morpholine oxygen provides a solvent-exposed interaction point to lower the overall partition coefficient (LogP) and improve aqueous solubility.

Table 1: Quantitative Physicochemical Properties [1]

Property Value Structural Causality
Molecular Weight 358.52 g/mol Optimal for small-molecule drug Lipinski compliance.
Chemical Formula C₂₂H₃₄N₂O₂ High carbon ratio drives lipophilicity; heteroatoms drive polarity.
H-Bond Donors 1 (Urea NH) Critical for target enzyme active-site engagement.
H-Bond Acceptors 3 (C=O, Morpholine O/N) Enhances thermodynamic solubility and supramolecular assembly.

| Rotatable Bonds | 7 | Provides terminal flexibility while maintaining core rigidity. |

Pharmacological Modality: Soluble Epoxide Hydrolase (sEH) Inhibition

In drug discovery, the morpholine-urea scaffold is a privileged pharmacophore for the inhibition of Soluble Epoxide Hydrolase (sEH), a critical enzyme that regulates inflammation by hydrolyzing protective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].

Causality of the Pharmacophore Design: Traditional sEH inhibitors often utilize bulky adamantyl groups, which, while highly potent, suffer from poor aqueous solubility and high melting points, severely limiting oral bioavailability. By replacing the adamantyl-urea with a morpholine-4-carboxamide headgroup, the compound achieves a superior pharmacokinetic profile. The urea carbonyl oxygen and NH proton act as a transition-state mimic, forming tight hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site. Simultaneously, the 4-pentylcyclohexylphenyl group perfectly mimics the aliphatic tail of endogenous arachidonic acid epoxides, sliding into the enzyme's L-shaped hydrophobic tunnel to lock the conformation.

sEH_Pathway AA Arachidonic Acid (CYP450) EET EETs (Anti-inflammatory) AA->EET Epoxidation sEH sEH Enzyme EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Catalysis Inhibitor Morpholine-Urea Inhibitor Inhibitor->sEH Competitive Inhibition

Figure 1: Mechanism of sEH inhibition by morpholine-urea derivatives.

Materials Science Modality: Calamitic Liquid Crystal Behavior

Beyond pharmacology, the 4-(4-pentylcyclohexyl)phenyl core is ubiquitous in the design of nematic liquid crystals, most notably in benchmark materials like PCH5 (4-(trans-4-pentylcyclohexyl)benzonitrile)[3].

Mesogenic Causality: The geometric linearity of the trans-pentylcyclohexyl group provides the anisotropic polarizability required for nematic phase stability[4]. However, the substitution of a standard cyano group with a morpholine-4-carboxamide introduces a strong transverse dipole moment and a capacity for intermolecular hydrogen bonding. In optoelectronic applications, this compound acts as an advanced dopant capable of inducing physical gelation within nematic hosts, driving the formation of highly ordered smectic phases or soft-solid responsive matrices for tunable optical devices.

Self-Validating Synthetic Methodology

To synthesize N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide with high purity, a two-step phosgenation-amination sequence is employed. This protocol is designed as a self-validating system to prevent the accumulation of unreacted intermediates.

Step-by-Step Protocol:

  • Preparation of the Electrophile (Phosgenation):

    • Procedure: In a flame-dried Schlenk flask under N₂, dissolve 4-(4-pentylcyclohexyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (TEA, 2.5 eq). Cool the system to 0 °C. Dropwise, add a solution of triphosgene (0.4 eq) in DCM. Stir for 1 hour.

    • Causality: Triphosgene is utilized over phosgene gas due to its solid-state stability and safer handling profile. It generates the highly reactive isocyanate intermediate in situ.

    • Self-Validation Step: Extract a 10 µL aliquot and quench with anhydrous methanol. Analyze via LC-MS. The quantitative formation of the methyl carbamate mass peak (M+32) validates the complete conversion of the aniline to the isocyanate, greenlighting the next step.

  • Urea Formation (Amination):

    • Procedure: To the 0 °C isocyanate solution, add morpholine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Causality: Morpholine acts as a highly efficient secondary amine nucleophile, attacking the isocyanate carbon to irreversibly form the stable urea linkage.

  • Workup & Purification:

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure white solid.

Synthesis SM 4-(4-pentylcyclohexyl)aniline Step1 Step 1: Phosgenation (Triphosgene, DCM, TEA, 0°C) SM->Step1 Int Intermediate: Isocyanate Derivative Step1->Int Step2 Step 2: Amination (Morpholine, THF, RT, 4h) Int->Step2 Product Final Product: N-[4-(4-pentylcyclohexyl)phenyl] -4-morpholinecarboxamide Step2->Product

Figure 2: Self-validating synthetic workflow for the morpholinecarboxamide target.

Analytical Validation (QA/QC)

To ensure structural integrity and E-E-A-T standards, the final compound must be validated using the following analytical parameters:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet of the urea NH at ~6.3 ppm. The morpholine protons will appear as two distinct multiplets around 3.4 ppm (N-CH₂) and 3.7 ppm (O-CH₂). The pentyl chain terminal methyl will appear as a triplet near 0.89 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₂₂H₃₄N₂O₂ [M+H]⁺: 359.2693; Found: 359.2690.

  • HPLC Purity: >98% purity confirmed via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA), monitoring at 254 nm due to the phenyl ring chromophore.

References

  • GuideChem. (2024). C22H34N2O2 - Chemical Dictionary: N-[4-(4-PENTYLCYCLOHEXYL)PHENYL]-4-MORPHOLINECARBOXAMIDE (CAS: 866131-94-4). GuideChem Chemical Database. Link

  • Jagtap, A.D., et al. (2017). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. European Journal of Medicinal Chemistry / National Institutes of Health (NIH). Link

  • Ossila. (2024). 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1. Ossila Materials Science. Link

  • Vieweg, N., et al. (2010). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. PubMed Central (PMC). Link

Sources

Exploratory

Comprehensive Physicochemical Profiling and Database Integration for Complex Lipophilic Amides: A Case Study on CAS 866131-94-4

Executive Summary In modern drug discovery and materials science, the accurate curation of physicochemical data is the bedrock of predictive modeling. As a Senior Application Scientist, I approach database architecture n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the accurate curation of physicochemical data is the bedrock of predictive modeling. As a Senior Application Scientist, I approach database architecture not merely as a repository of numbers, but as a dynamic, self-validating system that drives critical formulation decisions. This whitepaper explores the structural profiling, database integration, and experimental validation of CAS 866131-94-4 —chemically identified as N-[4-(4-Pentylcyclohexyl)phenyl]morpholine-4-carboxamide[1][2]. By using this complex, highly lipophilic molecule as a model, we will outline the rigorous methodologies required to build a high-fidelity physical and chemical properties database.

Compound Profiling & Structural Analysis

CAS 866131-94-4 features a morpholine-4-carboxamide core linked to a phenyl ring, which is para-substituted with a flexible 4-pentylcyclohexyl group[1]. This specific architectural combination—a polar urea-like headgroup paired with an extended, highly aliphatic tail—creates a molecule with extreme lipophilicity and significant conformational flexibility.

Before committing resources to empirical testing, a robust database must first ingest and compute theoretical parameters. These computed values act as baseline heuristics, flagging the compound for specific, specialized experimental workflows later in the pipeline.

Quantitative Data Summary: CAS 866131-94-4
PropertyValueData Origin
Chemical Name N-[4-(4-Pentylcyclohexyl)phenyl]morpholine-4-carboxamideLiterature / Vendor[1]
Molecular Formula C₂₂H₃₄N₂O₂Computed
Molecular Weight 358.52 g/mol Computed
Exact Mass 358.2620 DaComputed
Topological Polar Surface Area (TPSA) 58.6 ŲComputed
LogP (Octanol/Water) > 5.0Estimated
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 3Computed
Rotatable Bonds 6Computed

Causality Insight: The high estimated LogP (>5.0) combined with a relatively low TPSA (58.6 Ų) immediately flags this compound as a high-permeability, low-solubility candidate. In a relational database, these parameters automatically trigger alerts for formulators to bypass standard aqueous dissolution tests and move directly to lipid-based formulation strategies.

Database Architecture & Curation Workflow

A physicochemical database is only as reliable as its data ingestion and QA/QC protocols. For complex amides, the architecture must support a bidirectional flow: theoretical predictions inform the experimental design, and empirical results feed back into the database to refine predictive algorithms.

Workflow A Raw Chemical Data (SMILES, InChI) B Theoretical Profiling (Computed Properties) A->B C Experimental Validation (HPLC, DSC, TGA) B->C Flags for Validation D QA/QC Data Curation (Outlier Rejection) C->D E Relational Database (SQL/NoSQL) D->E Validated Data

Fig 1: Automated physicochemical database curation workflow for lipophilic amides.

Experimental Methodologies for Property Validation

To populate the database with high-fidelity empirical data, we must utilize self-validating experimental protocols. Standard methodologies often fail for molecules like CAS 866131-94-4; therefore, specialized compendial approaches are required.

Protocol 1: LogP Determination via HPLC

Rationale & Causality: The traditional shake-flask method (OECD 107) is fundamentally flawed for highly lipophilic compounds (LogP > 4) because the mechanical agitation creates micro-emulsions, leading to artificially inflated aqueous concentrations and inaccurate partition coefficients. Instead, we utilize the High-Performance Liquid Chromatography (HPLC) method as defined by [3]. This method relies on the thermodynamic correlation between a molecule's retention time on a C18 column and its lipophilicity.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Methanol / 25% HPLC-grade Water, degassed via ultrasonication.

  • Reference Standard Calibration: Prepare a mixed standard solution containing six reference compounds with known, established LogP values spanning from 2.0 to 6.5 (e.g., toluene, chlorobenzene, naphthalene, DDT).

  • Sample Injection: Inject 10 µL of CAS 866131-94-4 (dissolved in mobile phase) into the HPLC system equipped with a C18 reverse-phase column at a flow rate of 1.0 mL/min.

  • Data Acquisition: Record the retention time ( tR​ ) using a UV-Vis detector set to the compound's λmax​ (typically ~254 nm for phenyl-amides).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ , where t0​ is the dead time measured using an unretained standard (e.g., thiourea).

Self-Validation Mechanism: The system is inherently self-validating. The protocol dictates that the linear regression of logk′ versus logP for the six reference standards must yield a correlation coefficient ( R2 ) ≥0.99 . If this threshold is not met, the run is automatically rejected by the database QA/QC node, preventing erroneous data ingestion.

Protocol 2: Thermal Profiling via DSC

Rationale & Causality: The flexible pentyl chain on the cyclohexyl ring of CAS 866131-94-4 makes the molecule highly susceptible to polymorphism (existing in multiple crystalline states). Different polymorphs have drastically different thermodynamic solubilities. To capture this in our database, we utilize Differential Scanning Calorimetry (DSC) in strict adherence to [4][5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of CAS 866131-94-4 into a standard aluminum DSC pan and crimp it with a pin-holed lid to allow for the release of residual volatiles.

  • Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at a continuous flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Ramping: Execute a controlled heating program from 25 °C to 250 °C at a linear ramp rate of 10 °C/min.

  • Thermogram Analysis: Identify endothermic peaks. The extrapolated onset temperature represents the melting point ( Tm​ ), while the integrated area under the peak represents the enthalpy of fusion ( ΔHm​ ).

Self-Validation Mechanism: Prior to analyzing the unknown sample, the instrument must undergo a two-point calibration using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ). The protocol dictates that the measured onset temperature and ΔHm​ of the Indium standard must fall within ±0.1∘C and ±1% of theoretical compendial values, respectively. Failure to meet these criteria triggers an automatic recalibration sequence.

Pharmacokinetic & ADME Implications

The ultimate purpose of curating this physical and chemical properties database is to predict the in vivo behavior of the molecule. For CAS 866131-94-4, the database immediately highlights a critical ADME (Absorption, Distribution, Metabolism, and Excretion) bottleneck.

ADME Lipid High Lipophilicity (LogP > 5) Sol Poor Aqueous Solubility (< 10 µg/mL) Lipid->Sol Limits Dissolution Perm High Membrane Permeability (Lipid Bilayer Crossing) Lipid->Perm Enhances Absorption Form Formulation Strategy (LNP / ASD) Sol->Form Requires PK Optimized Bioavailability (In Vivo ADME) Perm->PK Contributes to Form->PK Enables

Fig 2: Impact of CAS 866131-94-4 physicochemical properties on ADME and formulation.

Because the LogP is exceptionally high, the molecule will easily cross lipid bilayers (high permeability). However, its poor aqueous solubility means that if administered as a standard crystalline powder, it will pass through the gastrointestinal tract undissolved. By querying our validated database, pharmaceutical scientists can preemptively pivot to advanced formulation strategies—such as Amorphous Solid Dispersions (ASDs) or Lipid Nanoparticles (LNPs)—to artificially enhance the dissolution rate and rescue the compound's bioavailability.

Conclusion

Building a physical and chemical properties database for complex molecules like CAS 866131-94-4 requires more than simple data aggregation. It demands a scientifically rigorous architecture where theoretical predictions are validated by highly specific, self-calibrating empirical protocols. By strictly adhering to compendial standards (OECD 117, USP <891>) and implementing automated QA/QC logic, we transform raw chemical data into actionable intelligence that directly accelerates drug formulation and development.

References

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager Magazine. [Link]

  • Pharmaceutical Technology. "Residual Moisture Testing Methods for Lyophilized Drug Products." PharmTech. [Link]

  • OECD iLibrary. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[Link]

Sources

Exploratory

An In-depth Technical Guide to Understanding and Determining the Lipophilicity and Partition Coefficient of Novel Pentylcyclohexylphenyl Morpholine Amides

Abstract Lipophilicity is a critical physicochemical parameter in modern drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a critical physicochemical parameter in modern drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive overview of lipophilicity and its quantitative descriptor, the partition coefficient (Log P). While the focus is on a novel class of compounds, pentylcyclohexylphenyl morpholine amides, the principles and methodologies discussed are broadly applicable to researchers, scientists, and drug development professionals. This guide delves into the theoretical underpinnings of lipophilicity, details both experimental and computational methods for its determination, and provides actionable insights for designing and interpreting lipophilicity studies. By synthesizing established scientific principles with practical, field-proven expertise, this document aims to serve as an authoritative resource for the rational design and optimization of new chemical entities.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, colloquially described as the "fat-loving" nature of a molecule, quantifies the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.[1] In the realm of drug discovery, this property is a double-edged sword. A sufficient degree of lipophilicity is essential for a drug to traverse lipid-rich biological membranes, such as the gastrointestinal wall and the blood-brain barrier, thereby ensuring adequate absorption and distribution to its target site.[1][] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][3] Therefore, achieving an optimal balance of lipophilicity is a key challenge in medicinal chemistry.

The most widely accepted measure of lipophilicity is the partition coefficient (P) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[4][5] For ease of use, the partition coefficient is usually expressed in its logarithmic form, Log P .[4][6]

  • Log P < 0: The compound is predominantly hydrophilic (water-loving).

  • Log P = 0: The compound has equal affinity for both water and n-octanol.[6]

  • Log P > 0: The compound is predominantly lipophilic (lipid-loving).[6]

A related and often more physiologically relevant parameter is the distribution coefficient (Log D) , which is the partition coefficient of a compound at a specific pH (typically 7.4, to mimic physiological conditions).[4] Log D accounts for the partitioning of both the neutral and ionized forms of a molecule.[4]

The significance of lipophilicity is underscored by its inclusion in guidelines for "drug-likeness," such as Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its Log P should not exceed 5.[][7]

Structural Dissection of Pentylcyclohexylphenyl Morpholine Amides and Predicted Lipophilicity

The novel chemical scaffold of pentylcyclohexylphenyl morpholine amides presents an interesting case for lipophilicity prediction. By deconstructing the molecule into its constituent fragments, we can make qualitative predictions about its overall lipophilicity.

  • Pentyl Group: A five-carbon alkyl chain, this group is expected to contribute significantly to the molecule's lipophilicity.

  • Cyclohexyl Group: This alicyclic ring is also a bulky, non-polar moiety that will increase the lipophilic character.

  • Phenyl Group: The aromatic ring is another contributor to lipophilicity.

  • Morpholine Ring: The morpholine heterocycle is a common motif in medicinal chemistry.[8][9] While it contains a polar ether oxygen and a basic nitrogen atom, which can increase aqueous solubility, it is often considered to have a moderately lipophilic character that can be fine-tuned through substitution.[8][10]

  • Amide Linkage: The amide functional group is polar and capable of hydrogen bonding, which can contribute to aqueous solubility and potentially lower the overall Log P.

Given the predominance of large, non-polar groups (pentyl, cyclohexyl, phenyl), it is reasonable to hypothesize that pentylcyclohexylphenyl morpholine amides will be highly lipophilic compounds with positive Log P values. The precise Log P will depend on the specific substitution pattern and the interplay of the various functional groups.

Methodologies for Determining the Partition Coefficient (Log P)

The accurate determination of Log P is crucial for understanding the potential of a drug candidate. Both experimental and computational methods are available, each with its own advantages and limitations.

Experimental Determination of Log P

The shake-flask method is the traditional and most direct way to measure Log P.[11] It is considered the "gold standard" due to its direct measurement of the partition coefficient.[11]

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[5] The concentrations of the compound in both the n-octanol and water phases are then measured, and the Log P is calculated from the ratio of these concentrations.[4]

Step-by-Step Protocol:

  • Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

  • Compound Dissolution: Accurately weigh the pentylcyclohexylphenyl morpholine amide and dissolve it in a predetermined volume of either the aqueous or organic phase.

  • Partitioning: Combine the solution with the other phase in a separatory funnel or a suitable vial.

  • Equilibration: Shake the mixture for a sufficient amount of time to reach equilibrium. The time required will depend on the compound and should be determined empirically.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the Log P using the formula: Log P = log10([Compound]octanol / [Compound]water)

Causality Behind Experimental Choices:

  • Purity of the Compound: High purity is essential to avoid interferences in the analytical measurement.

  • Choice of Analytical Method: The analytical method must be sensitive and specific for the compound of interest. HPLC is often preferred for its ability to separate the analyte from any impurities.[12]

  • Equilibration Time: Incomplete equilibration is a common source of error. The time required to reach equilibrium should be validated for each new class of compounds.

Self-Validating System:

To ensure the reliability of the shake-flask method, the following checks should be performed:

  • Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added.

  • Duplicate Measurements: All experiments should be performed in at least duplicate to assess the reproducibility of the results. The resulting Log P values should be within a narrow range (e.g., ±0.1 log units).[13]

Diagram of the Shake-Flask Method Workflow:

ShakeFlask A 1. Prepare Solvents (Water-saturated n-octanol & n-octanol-saturated water) B 2. Dissolve Compound (Pentylcyclohexylphenyl morpholine amide) A->B C 3. Combine & Shake (Equilibrate between phases) B->C D 4. Phase Separation (Allow layers to separate) C->D E 5. Analyze Concentrations (HPLC or UV-Vis) D->E F 6. Calculate Log P E->F

Caption: Workflow of the Shake-Flask method for Log P determination.

For rapid screening of a large number of compounds, the RP-HPLC method is a powerful alternative to the time-consuming shake-flask method.[14][15]

Principle: This method is based on the correlation between a compound's retention time on a reversed-phase HPLC column and its Log P value.[3] The stationary phase in an RP-HPLC column is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds will have a stronger affinity for the non-polar stationary phase and thus will have longer retention times.

Step-by-Step Protocol:

  • System Preparation: Set up an RP-HPLC system with a suitable reversed-phase column and a mobile phase of a specific composition (e.g., 75:25 methanol:water).[13]

  • Calibration: Inject a series of standard compounds with known Log P values and record their retention times (t_R).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Generate Calibration Curve: Plot log k' versus the known Log P values of the standards and perform a linear regression to obtain a calibration equation.

  • Analyze Test Compound: Inject the pentylcyclohexylphenyl morpholine amide under the same chromatographic conditions and determine its retention time.

  • Calculate Log P: Calculate the log k' for the test compound and use the calibration equation to determine its Log P.

Causality Behind Experimental Choices:

  • Choice of Standards: The standard compounds should have structures that are as similar as possible to the test compounds and should span the expected Log P range.[13]

  • Mobile Phase Composition: The composition of the mobile phase can be adjusted to achieve optimal separation and retention times. For highly lipophilic compounds, a higher percentage of the organic solvent may be necessary.[13]

Self-Validating System:

  • Linearity of Calibration Curve: The calibration curve should have a high correlation coefficient (R² > 0.98) to ensure a reliable relationship between retention time and Log P.

  • Quality Control Samples: Include quality control samples with known Log P values in each run to verify the accuracy of the calibration.

Diagram of the RP-HPLC Method Workflow:

RPHPLC A 1. Prepare RP-HPLC System B 2. Inject Standards (Compounds with known Log P) A->B E 5. Inject Test Compound (Pentylcyclohexylphenyl morpholine amide) A->E C 3. Record Retention Times B->C D 4. Generate Calibration Curve (log k' vs. Log P) C->D G 7. Calculate Log P (Using calibration curve) D->G F 6. Determine Retention Time E->F F->G

Caption: Workflow of the RP-HPLC method for Log P determination.

Computational Determination of Log P (in silico methods)

Computational methods offer a rapid and cost-effective way to estimate Log P, especially in the early stages of drug discovery when large libraries of virtual compounds are being evaluated.[1] These methods can be broadly categorized into two main approaches:

  • Fragment-based methods: These methods calculate the Log P of a molecule by summing the contributions of its individual atoms or fragments.[7] The fragment contributions are derived from experimental Log P data of a large training set of molecules.[16]

  • Property-based methods: These methods use molecular properties such as molecular volume, polarizability, and surface area to predict Log P through quantitative structure-property relationship (QSPR) models.[17][18]

More recently, machine learning and deep learning models have been developed that can predict Log P with increasing accuracy by learning complex relationships between molecular structures and their lipophilicity from large datasets.[19][20]

Considerations for in silico Log P Prediction:

  • Accuracy: While computational methods are fast, their accuracy can vary depending on the algorithm used and the structural novelty of the compound being predicted.[15]

  • Validation: It is always advisable to validate computational predictions with experimental data for a representative set of compounds.

Data Presentation and Interpretation

To facilitate the comparison of lipophilicity data for a series of pentylcyclohexylphenyl morpholine amides, the results should be summarized in a clear and concise table.

Table 1: Lipophilicity Data for a Hypothetical Series of Pentylcyclohexylphenyl Morpholine Amides

Compound IDR1-substituentR2-substituentExperimental Log P (Shake-Flask)Experimental Log P (RP-HPLC)Predicted Log P (in silico)
PCMA-001 HH4.8 ± 0.14.74.9
PCMA-002 4-ClH5.3 ± 0.25.25.4
PCMA-003 4-OCH3H4.5 ± 0.14.44.6
PCMA-004 H2-F4.9 ± 0.14.85.0

Interpretation of Results:

The data in Table 1 would allow for the elucidation of structure-lipophilicity relationships (SLRs). For instance, the addition of a chloro group (PCMA-002) increases lipophilicity, while a methoxy group (PCMA-003) decreases it. This information is invaluable for guiding the design of new analogs with optimized lipophilicity.

Conclusion and Future Directions

The lipophilicity of pentylcyclohexylphenyl morpholine amides is a key determinant of their potential as drug candidates. This guide has provided a comprehensive framework for understanding, measuring, and interpreting this critical physicochemical property. By employing a combination of robust experimental techniques, such as the shake-flask and RP-HPLC methods, and leveraging the predictive power of in silico tools, researchers can make informed decisions in the design and optimization of these novel compounds. The ultimate goal is to identify candidates with a well-balanced lipophilicity profile that maximizes efficacy while minimizing undesirable off-target effects. Future work should focus on building a comprehensive database of experimental Log P values for this chemical class to refine in silico models and establish more accurate predictive tools for future drug discovery efforts.

References

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. [Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Logarithm Octanol-Water Partition Coefficient. Lifestyle → Sustainability Directory. [Link]

  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC. [Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. PubMed. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Shake Flask Method for Partition Coefficient. Scribd. [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Partition coefficient octanol/water. Pesticide Registration Toolkit. Food and Agriculture Organization of the United Nations. [Link]

  • Octanol-Water Partition Coefficients of Simple Organic Compounds. NIST. [Link]

  • logP - octanol-water partition coefficient calculation. MolInspiration. [Link]

  • n-Octanol/Water Partition Coefficient (Kow/logKow). ChemSafetyPro.COM. [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]

Sources

Foundational

The Strategic Integration of Morpholine-4-Carboxamide Derivatives in Early-Stage Drug Discovery

Executive Summary In contemporary medicinal chemistry, scaffold hopping is a critical strategy for rescuing lead compounds burdened by poor pharmacokinetic profiles or off-target toxicities. The morpholine-4-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In contemporary medicinal chemistry, scaffold hopping is a critical strategy for rescuing lead compounds burdened by poor pharmacokinetic profiles or off-target toxicities. The morpholine-4-carboxamide moiety (CAS 2158-02-3) has emerged as a privileged pharmacophore, offering a sophisticated means to modulate physicochemical properties while maintaining or enhancing target binding affinity. This technical whitepaper explores the mechanistic rationale behind utilizing morpholine-4-carboxamide derivatives, detailing their applications across oncology and infectious diseases, and providing field-validated experimental workflows for their evaluation.

Physicochemical Rationale: The Morpholine vs. Piperidine Paradigm

The decision to incorporate a morpholine-4-carboxamide scaffold over its piperidine counterpart is rarely arbitrary; it is driven by fundamental electronic and conformational principles.

Modulation of Basicity and hERG Liability Piperidine rings are highly basic (pKa ~11.1), meaning they are predominantly protonated at physiological pH (7.4). This high degree of ionization frequently leads to lysosomotropism (trapping in acidic cellular compartments) and off-target binding to the hERG potassium channel, a primary cause of drug-induced QT prolongation.

By substituting the C4 methylene of piperidine with an oxygen atom to form morpholine, medicinal chemists introduce a strong electron-withdrawing group (-I effect). This pulls electron density away from the nitrogen, significantly reducing its basicity to a pKa of approximately 8.4 to 8.71[1]. The result is a dramatic decrease in physiological ionization, mitigating hERG liability while simultaneously enhancing oxidative metabolic stability.

ScaffoldLogic Lead Piperidine-4-carboxamide (High Basicity, pKa ~11.1) Morpholine Morpholine-4-carboxamide (Electron-Withdrawing Oxygen) Lead->Morpholine Scaffold Hopping pKa Reduced pKa (~8.4) Decreased Ionization at pH 7.4 Morpholine->pKa Metabolism Enhanced Metabolic Stability (Oxidative Resistance) Morpholine->Metabolism Safety Reduced hERG Liability & Lysosomotropism pKa->Safety

Logical relationship: morpholine as a bioisostere addressing basicity and metabolic liabilities.

Key Therapeutic Applications & Mechanistic Insights

Oncology: Selective Kinase Inhibition (mTOR/PI3K)

The morpholine oxygen atom is not merely a passive modulator of basicity; it frequently acts as a critical hydrogen bond acceptor within the ATP-binding hinge region of kinases. This makes morpholine-4-carboxamide derivatives exceptionally potent inhibitors of the PI3K/AKT/mTOR pathway.

For instance, the derivative WYE-125132 utilizes the morpholine-4-carboxamide scaffold to achieve profound selectivity for the mammalian target of rapamycin (mTOR) over closely related PI3K isoforms 2[2]. Furthermore, recent advancements have yielded dual HDAC and mTOR inhibitors (e.g., Compound 12l), which leverage this scaffold to achieve sub-nanomolar IC50 values (0.19 nM for HDAC1 and 1.2 nM for mTOR), effectively stimulating cell cycle arrest in hematologic malignancies 3[3].

mTORPathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTORC1 mTORC1 Complex AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor Morpholine-4-carboxamide (e.g., WYE-125132) Inhibitor->PI3K High Selectivity (No Binding) Inhibitor->mTORC1 ATP-Competitive Inhibition

Mechanism of morpholine-4-carboxamide derivatives selectively inhibiting the mTOR pathway.

Infectious Diseases: Antimalarial and Antimicrobial Efficacy

Beyond oncology, the scaffold is highly effective in anti-infective drug discovery. Quinoline-4-carboxamide derivatives (such as DDD107498) incorporating morpholine substituents have shown potent antimalarial activity by specifically binding to and inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2), thereby halting parasitic protein synthesis4[4]. Similarly, derivatives like N-(2-chloroethyl)morpholine-4-carboxamide (CMC) have been validated via in silico and in vitro models to target bacterial DNA gyrase, exhibiting broad-spectrum antimicrobial activity5[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of morpholine-4-carboxamide derivatives must rely on self-validating assay systems. Below are two field-proven protocols designed with built-in causality and robustness checks.

Protocol 1: High-Throughput ADP-Glo™ Kinase Assay for mTOR Selectivity Profiling

Objective: To quantify the ATP-competitive inhibition of mTOR by novel derivatives. Causality & Design: Traditional radiometric assays pose safety and throughput limitations. The ADP-Glo assay directly measures kinase activity by quantifying ADP production via a luminescent luciferase reaction. This provides a superior dynamic range and avoids radioactive waste. Self-Validation System: The protocol mandates an ATP/ADP standard curve to ensure luminescence linearity, and the inclusion of a reference inhibitor (e.g., Torin1) to calculate the Z'-factor. A Z'-factor > 0.5 is strictly required to validate the assay window.

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the morpholine-4-carboxamide test compounds in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of test compound, 2 µL of mTOR enzyme (optimized concentration), and 2 µL of ATP/Substrate mix.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • ADP Depletion: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes in the dark.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic non-linear regression model.

Protocol 2: In Vitro Phenotypic Screen for Antimalarial Activity (Resazurin Assay)

Objective: To evaluate the EC50 of morpholine-4-carboxamide derivatives against erythrocytic stages of P. falciparum. Causality & Design: Resazurin is a redox indicator; metabolically active parasites reduce the blue, non-fluorescent resazurin to highly fluorescent pink resorufin. This provides a non-lytic, continuous readout of parasite viability. Self-Validation System: The assay requires uninfected red blood cells (RBCs) as a background fluorescence control, and Chloroquine as a positive control to confirm the specific susceptibility profile of the parasite strain.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum cultures in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Plating: Dispense 90 µL of parasite culture (0.3% parasitemia) into 96-well plates. Include cell-only (positive viability control) and medium-only (negative background control) wells.

  • Dosing: Add 10 µL of serially diluted test compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed environment (5% CO₂, 5% O₂, 90% N₂).

  • Reagent Addition: Add 10 µL of 0.15 mg/mL resazurin solution to each well.

  • Final Incubation & Readout: Incubate for an additional 4 hours. Measure fluorescence (excitation 560 nm, emission 590 nm). Subtract background fluorescence and calculate the EC50.

Quantitative Data Summary

The strategic advantages of the morpholine-4-carboxamide scaffold are best illustrated through direct comparative data and established inhibitory metrics.

Table 1: Comparative Physicochemical Properties (Scaffold Hopping)

PropertyMorpholine-4-carboxamidePiperidine-4-carboxamidePharmacological Impact
Heteroatom Composition Oxygen & NitrogenNitrogen onlyOxygen provides -I (electron-withdrawing) effect
pKa (approximate) 8.4 - 8.711.1 - 11.2Lower pKa reduces excessive physiological ionization
hERG Binding Liability LowHighSignificantly mitigates QT prolongation risks
Metabolic Stability High (Oxidative resistance)ModerateProlongs half-life and improves oral bioavailability

Table 2: In Vitro Inhibitory Activity of Selected Morpholine-4-Carboxamide Derivatives

Compound / DerivativePrimary TargetIC50 / EC50 ValueDisease Indication
Compound 12l mTOR / HDAC11.2 nM / 0.19 nMHematologic Malignancies
WYE-125132 mTOR (Selectively)Low NanomolarSolid Tumors
DDD107498 (Analog) PfEF2Low NanomolarMalaria (P. falciparum)
CMC DNA Gyrase4 μg/mL (MIC)Bacterial Infections

References

  • "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine." PLOS One. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide: A Methodological Approach

Introduction: Unveiling the Therapeutic Potential and the Imperative of Pharmacokinetic Analysis N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is a promising small molecule inhibitor of 17β-hydroxysteroid dehy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential and the Imperative of Pharmacokinetic Analysis

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is a promising small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). This enzyme plays a crucial role in the metabolism of steroid hormones, and its inhibition is a key therapeutic strategy for conditions such as osteoporosis.[1][2] By blocking 17β-HSD2, N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide aims to increase the local concentration of active estrogens in bone tissue, thereby promoting bone formation and preventing bone loss.[1]

The journey of a promising compound from the laboratory to the clinic is, however, fraught with challenges. A critical determinant of success is its pharmacokinetic profile—the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[3][4][5] A thorough understanding of these processes is paramount for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.[4][6]

This in-depth technical guide provides a comprehensive methodological framework for the pharmacokinetic profiling of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide. Drawing upon established principles and field-proven insights, this guide will detail the essential in vitro and in vivo studies, the underlying scientific rationale, and the analytical techniques required to construct a robust pharmacokinetic profile. While specific preclinical data for N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is not extensively published, we will use a closely related analog, identified as a potent 17β-HSD2 inhibitor with a favorable metabolic stability profile, as a case study to illustrate the experimental workflows and data interpretation.[1][7][8]

Part 1: In Vitro ADME Profiling: Building the Foundation

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation. They provide crucial insights into a compound's intrinsic properties, helping to identify potential liabilities and guide further development.[9]

Metabolic Stability Assessment: Predicting the Body's First Line of Defense

A primary determinant of a drug's oral bioavailability and half-life is its susceptibility to metabolism, primarily in the liver. In vitro metabolic stability assays offer a reliable and high-throughput method to assess this.[10]

Expertise & Experience: The choice of in vitro system is critical. We begin with liver S9 fractions, which contain a broad range of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) metabolic enzymes.[11][12] This provides a comprehensive initial screen of metabolic liability. For a more detailed understanding of Phase I metabolism, isolated liver microsomes can be employed.[13]

Trustworthiness: The inclusion of positive controls (compounds with known metabolic fates) and negative controls (incubations without the necessary cofactors) is essential for validating the assay's performance.

Experimental Protocol: Metabolic Stability in Liver S9 Fraction

  • Preparation: Prepare a stock solution of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver S9 fraction (from human and relevant preclinical species), a NADPH-regenerating system (for Phase I metabolism), and UDPGA (for Phase II glucuronidation) in a phosphate buffer.

  • Initiation: Add N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide to the incubation mixture to a final concentration of 1 µM.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.[14][15]

Data Presentation: Hypothetical Metabolic Stability Data

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human> 60< 11.6
Mouse4515.4
Rat5512.6
Dog> 60< 11.6

Mandatory Visualization: Metabolic Stability Workflow

A Prepare Incubation Mixture (Liver S9, Buffers, Cofactors) B Add Test Compound (1 µM final concentration) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Calculate % Remaining vs. Time G->H I Determine t½ and CLint H->I

Caption: Workflow for in vitro metabolic stability assessment.

Plasma Protein Binding: The "Free Drug" Hypothesis in Action

Only the unbound fraction of a drug in plasma is available to interact with its target and exert a therapeutic effect.[16][17] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[18][19]

Expertise & Experience: Equilibrium dialysis is the gold standard for PPB determination due to its accuracy and minimal experimental artifacts.[17][20] The assay should be performed using plasma from humans and the preclinical species used in in vivo studies to assess interspecies differences.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Preparation: Prepare a stock solution of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide.

  • Dialysis Setup: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa).[20]

  • Loading: Add plasma spiked with the test compound to one side of the membrane and a phosphate-buffered saline (PBS) solution to the other side.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both chambers using a validated LC-MS/MS method.

Data Presentation: Hypothetical Plasma Protein Binding Data

Species% Bound% Unbound (fu)
Human98.51.5
Mouse97.22.8
Rat98.91.1
Dog96.53.5
Intestinal Permeability (Caco-2 Assay): Predicting Oral Absorption

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching the systemic circulation.[4][21] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[22][23][24]

Expertise & Experience: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express key drug transporters.[21][24] Assessing both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) permeability allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[23]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • A-to-B Permeability: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

  • B-to-A Permeability: In a separate set of wells, add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.

  • Analysis: Quantify the concentration of the test compound in the receiver compartments at various time points using LC-MS/MS.

Data Presentation: Hypothetical Caco-2 Permeability Data

ParameterValueClassification
Papp (A-to-B) (10⁻⁶ cm/s)15.2High
Papp (B-to-A) (10⁻⁶ cm/s)18.5-
Efflux Ratio (Papp B-A / Papp A-B)1.2Not a substrate for efflux

Mandatory Visualization: Caco-2 Permeability Assay Setup

cluster_0 Apical-to-Basolateral (A->B) cluster_1 Basolateral-to-Apical (B->A) A_donor Apical Chamber (Donor) A_membrane Caco-2 Monolayer A_donor->A_membrane A_receiver Basolateral Chamber (Receiver) A_membrane->A_receiver Permeation B_donor Basolateral Chamber (Donor) B_membrane Caco-2 Monolayer B_donor->B_membrane B_receiver Apical Chamber (Receiver) B_membrane->B_receiver Efflux

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Part 2: In Vivo Pharmacokinetic Evaluation: From Test Tube to Living System

While in vitro studies provide valuable early insights, in vivo pharmacokinetic studies in preclinical species are essential for understanding how a compound behaves in a complex biological system.[5][9][25][26]

Preclinical Species Selection and Study Design

Expertise & Experience: The choice of animal models is typically guided by in vitro metabolism data. Species that exhibit a similar metabolic profile to humans are preferred. Rodents (e.g., rats or mice) are commonly used for initial studies, with a non-rodent species (e.g., dogs) often included for later-stage development.[5][26]

Trustworthiness: A robust study design includes both intravenous (IV) and oral (PO) administration routes. The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.[27][28]

Experimental Protocol: In Vivo Pharmacokinetics in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and separate the plasma by centrifugation.

  • Bioanalysis: Determine the plasma concentrations of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide using a validated LC-MS/MS method.

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of pharmacokinetic data is entirely dependent on the quality of the bioanalytical method used for quantification.[29][30][31] Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), is mandatory.[32][33]

Expertise & Experience: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[14][15][34][35]

Key Validation Parameters (as per FDA Guidance):

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: A standard curve demonstrating the response of the analyte over a range of concentrations.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Mandatory Visualization: In Vivo Pharmacokinetic Study Workflow

A Dose Administration (IV and PO routes) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation/Extraction) C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F G Determine Key PK Parameters F->G

Caption: Workflow for an in vivo pharmacokinetic study.

Data Analysis and Key Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software. These parameters provide a quantitative description of the compound's ADME profile.

Data Presentation: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)-450
Tmax (h)-1.0
AUC₀-t (ngh/mL)8502125
AUC₀-inf (ngh/mL)8752180
t½ (h)4.54.8
CL (mL/h/kg)1143-
Vd (L/kg)7.4-
F (%)-50

Part 3: Integrated Pharmacokinetic Assessment and Future Directions

The culmination of in vitro and in vivo studies provides a comprehensive pharmacokinetic profile of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide. The high metabolic stability observed in vitro is consistent with the moderate oral bioavailability and half-life in vivo. The high plasma protein binding suggests that a relatively small fraction of the drug is available to exert its therapeutic effect, a factor that must be considered in dose selection for efficacy studies. The high permeability in the Caco-2 assay indicates good potential for oral absorption, which is supported by the observed oral bioavailability.

This integrated understanding of the compound's pharmacokinetic properties is essential for its continued development.[36] It informs the design of toxicology studies, the selection of starting doses for clinical trials, and the prediction of the human pharmacokinetic profile. Future studies may explore the identification of metabolites, the potential for drug-drug interactions, and the pharmacokinetic-pharmacodynamic relationship to establish a clear link between drug exposure and therapeutic effect.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][29][32][33]

  • Bey, E., et al. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. PLoS ONE, 10(7), e0134754. [Link][1][7][8]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][30]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][31]

  • Walsh Medical Media. (2025). Pharmacokinetics: The Engine Behind Drug Development and Optimization. [Link][3]

  • Open Access Journals. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. [Link][6]

  • protocols.io. (2017). Caco2 assay protocol. [Link][37]

  • Pharma Focus America. (2024). Why is Pharmacokinetics Important for Drug Absorption?. [Link][4]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link][22]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link][32]

  • KCAS Bio. (2024). The Importance of Pharmacokinetics in Drug Development. [Link][5]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link][21]

  • Domainex. (n.d.). Caco-2 Permeability Assay. [Link][23]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link][25]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][33]

  • PubMed. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. [Link][7]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link][24]

  • ResearchGate. (2025). Use of Pharmacokinetics in the Drug Development Process. [Link][36]

  • MTTlab. (n.d.). S9 Stability Assay. [Link][11]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link][18]

  • LinkedIn. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. [Link][9]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link][10]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][14]

  • ResearchGate. (2015). (PDF) 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. [Link][8]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link][16]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). [Link][17]

  • PubMed. (2019). Inhibitors of 17β-hydroxysteroid dehydrogenase type 1, 2 and 14: Structures, biological activities and future challenges. [Link][38]

  • YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link][27]

  • The Open Drug Metabolism Journal. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link][12]

  • Regulations.gov. (2025). In vitro Metabolic Stability of in Fish Liver S9 Fractions -Screening for Bioaccumulation Potential. [Link][39]

  • Veeprho. (2025). An Overview of Preclinical and Clinical Study. [Link][26]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link][40]

  • Bentham Open. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link][13]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][34]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. [Link][28]

  • PLOS ONE. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. [Link][35]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link][15]

Sources

Foundational

A Senior Application Scientist's Guide to the Preliminary High-Throughput Screening of Novel Modulators of the DLK Signaling Pathway

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, has been identified as a critical regulator of neuronal degeneration across multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, has been identified as a critical regulator of neuronal degeneration across multiple pathological contexts.[1][2] Its role as a key mediator of the c-Jun N-terminal kinase (JNK) stress response pathway makes it an attractive therapeutic target for neurodegenerative diseases.[3][4] The compound GNE-3511 (CAS 866131-94-4) is a potent, selective, and brain-penetrant inhibitor of DLK that has demonstrated neuroprotective effects in various preclinical models.[1][5] This guide provides an in-depth, technical framework for establishing a preliminary high-throughput screening (HTS) campaign designed to identify novel small-molecule inhibitors of DLK. We will detail the scientific rationale behind assay selection, provide step-by-step protocols for a robust primary biochemical screen and a confirmatory cell-based assay, and outline a comprehensive workflow for data analysis and hit validation. This document is intended to serve as a practical guide for researchers embarking on early-stage drug discovery programs targeting the DLK pathway.

Introduction: Targeting the DLK-JNK Axis for Neuroprotection

The DLK signaling cascade is an evolutionarily conserved stress-response pathway.[6] In mature neurons, insults such as axonal injury, excitotoxicity, or neurotrophin deprivation trigger the activation of DLK.[3][4] Activated DLK, a mitogen-activated protein kinase kinase kinase (MAP3K), initiates a phosphorylation relay, activating downstream MAP2Ks (MKK4/7) which in turn phosphorylate and activate JNK.[7] The terminal kinase in this cascade, JNK, phosphorylates transcription factors, most notably c-Jun, leading to a transcriptional program that ultimately results in apoptosis and axon degeneration.[3][4]

The central role of DLK in this pro-degenerative pathway makes it a compelling node for therapeutic intervention. Pharmacological inhibition of DLK has been shown to be robustly protective in a wide range of neurodegeneration models.[1][2] GNE-3511 serves as a benchmark compound, demonstrating that potent and selective DLK inhibition can protect neurons from degeneration in vitro and in vivo.[8]

The objective of a preliminary HTS campaign, as outlined here, is to leverage our understanding of the DLK pathway to discover new chemical matter. The goal is to identify novel "hits"—compounds that reproducibly modulate the target's activity—which can serve as the starting point for a comprehensive hit-to-lead optimization program.[9][10]

The Screening Strategy: A Multi-Assay Cascade

A successful HTS campaign relies on a carefully designed screening funnel that efficiently identifies true hits while eliminating false positives.[11][12] Our strategy employs a primary biochemical assay for mass screening, followed by a secondary, more physiologically relevant cell-based assay for hit confirmation.

Rationale for Assay Selection
  • Primary Screen: Biochemical TR-FRET Kinase Assay. For a large-scale primary screen of thousands of compounds, a biochemical assay is ideal.[13] It directly measures the compound's ability to inhibit the enzymatic activity of purified DLK protein. This approach is target-specific, highly reproducible, and amenable to miniaturization and automation.[14] We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen® format, due to its high sensitivity, robustness (high Z' values), and reduced interference from compound fluorescence.[15][16]

  • Secondary Screen: Cell-Based Phospho-c-Jun Assay. Hits from the primary screen must be validated in a cellular context.[17] A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the DLK pathway at the cellular level. We will describe an In-Cell Western assay to quantify the phosphorylation of the downstream substrate c-Jun, providing direct evidence of pathway modulation.[18] This orthogonal assay format helps eliminate compounds that were active in the biochemical screen due to assay-specific artifacts.

The overall workflow is designed to systematically narrow down a large compound library to a small set of validated, cell-active hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage lib Small Molecule Library (>200,000 Compounds) hts Primary HTS: DLK TR-FRET Assay (Single Concentration, e.g., 10 µM) lib->hts data_analysis Data Analysis (Calculate % Inhibition, Z' Factor) hts->data_analysis hit_id Hit Identification (Threshold: % Inhibition > 50%) data_analysis->hit_id retest Hit Re-test (Confirm Activity in Primary Assay) hit_id->retest ~1-2% of Library ic50 Dose-Response (IC50) (10-point curve in TR-FRET Assay) retest->ic50 Confirmed Hits secondary_assay Secondary Cell-Based Assay (p-c-Jun In-Cell Western) ic50->secondary_assay validated_hits Validated Hits (Potent & Cell-Active) secondary_assay->validated_hits h2l Hit-to-Lead Program validated_hits->h2l Advance to Hit-to-Lead

Figure 1: High-Throughput Screening (HTS) cascade for the discovery of novel DLK inhibitors.

Experimental Protocols

Primary Screen: LanthaScreen® TR-FRET Biochemical Assay

This protocol is adapted from established methodologies for TR-FRET kinase assays.[15][16] The assay measures the phosphorylation of a fluorescently labeled substrate by the DLK enzyme. Inhibition of DLK results in a decreased FRET signal.

A. Materials & Reagents

  • Recombinant human DLK (MAP3K12) enzyme

  • LanthaScreen® Tb-anti-pMAP2K1 antibody (or other suitable phosphospecific antibody)

  • Fluorescein-labeled MAP2K1 substrate

  • 10 mM ATP solution

  • TR-FRET Dilution Buffer

  • 5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)

  • 500 mM EDTA in TR-FRET Dilution Buffer

  • GNE-3511 (as a positive control inhibitor)

  • Low-volume 384-well assay plates (e.g., Corning #3676)

  • TR-FRET compatible plate reader

B. Assay Optimization (Pre-HTS)

Before initiating the full screen, key parameters must be optimized to ensure a robust assay window.[19]

  • Kinase Titration (to determine EC₈₀): Titrate the DLK enzyme concentration at a saturating ATP concentration (e.g., 1 mM) to determine the amount of kinase required to achieve ~80% of the maximum FRET signal (EC₈₀). This ensures the assay is sensitive to inhibition.

  • ATP Kₘ Determination: Using the determined EC₈₀ concentration of DLK, perform an ATP titration to determine the apparent Michaelis constant (Kₘ,app). Running the screen at the ATP Kₘ concentration provides maximum sensitivity for ATP-competitive inhibitors.[19]

C. HTS Protocol (Final Optimized Conditions)

The following steps are for the automated screening of the compound library at a single concentration (e.g., 10 µM).

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 650T), dispense 25 nL of each compound from the library (in DMSO) into the wells of a 384-well assay plate.[20] Add 25 nL of DMSO to control wells (minimum and maximum signal). Add 25 nL of a dilution series of GNE-3511 to control wells for the positive control curve.

  • Enzyme & Substrate Addition:

    • Prepare a 2X DLK/Substrate solution in 1X Kinase Buffer A. The final concentration in the well should be the pre-determined EC₈₀ for DLK and an appropriate substrate concentration (e.g., 200 nM).

    • Add 2.5 µL of this solution to each well of the assay plate.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in 1X Kinase Buffer A at twice the determined Kₘ,app concentration.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. For maximum signal (positive control) wells, add 1X Kinase Buffer without ATP.

    • The final reaction volume is 5 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X "Stop/Detection" solution containing EDTA (final concentration 20 mM) and Tb-antibody (final concentration 2-4 nM) in TR-FRET Dilution Buffer.

    • Add 5 µL of the Stop/Detection solution to all wells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled reader, measuring emission at 520 nm (terbium) and 495 nm (fluorescein). Calculate the emission ratio (520/495).

Secondary Screen: In-Cell Western for Phospho-c-Jun

This assay quantifies endogenous levels of phosphorylated c-Jun (Ser63) in a neuronal cell line (e.g., SH-SY5Y) upon stimulation of a stress pathway.

A. Materials & Reagents

  • SH-SY5Y neuroblastoma cells

  • 96-well clear-bottom tissue culture plates

  • Anisomycin (or other stressor to activate the JNK pathway)

  • Primary Antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Mouse anti-GAPDH (loading control)

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Formaldehyde, Triton X-100, Odyssey Blocking Buffer

  • Infrared imaging system (e.g., LI-COR Odyssey)

B. Protocol

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 25,000 cells/well and culture for 24-36 hours.

  • Serum Starvation: Replace culture medium with serum-free medium and incubate for 24 hours to reduce basal signaling.[18]

  • Compound Treatment: Add hit compounds (from the primary screen) at various concentrations and incubate for 1-2 hours.

  • Stimulation: Add Anisomycin (e.g., 10 µg/mL) to all wells except the negative control and incubate for 30 minutes to induce c-Jun phosphorylation.

  • Fixation & Permeabilization:

    • Fix cells with 4% formaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Odyssey Blocking Buffer for 90 minutes.

  • Primary Antibody Incubation: Incubate overnight at 4°C with a cocktail of anti-phospho-c-Jun and anti-GAPDH primary antibodies.

  • Secondary Antibody Incubation: Incubate for 60 minutes with a cocktail of the two IRDye-conjugated secondary antibodies, protected from light.

  • Imaging: Wash plates and scan on an infrared imager.

  • Analysis: Quantify the integrated intensity of the 800 nm channel (p-c-Jun) and normalize it to the 700 nm channel (GAPDH) for each well.

Data Analysis and Hit Progression

Primary Screen Data Analysis

The raw data from the plate reader (emission ratios) must be normalized and analyzed to identify hits.

  • Normalization: The percent inhibition for each compound is calculated relative to the high (DMSO + ATP) and low (DMSO, no ATP) signal controls on each plate:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_low) / (Ratio_high - Ratio_low))

  • Quality Control: The Z' factor is calculated for each plate to assess assay quality and robustness. A Z' factor > 0.5 is considered excellent for HTS.[21]

    • Z' = 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low|

  • Hit Identification: A "hit" is defined as any compound that meets a predefined activity threshold.[22] A common starting point is a percent inhibition > 50% or a value greater than 3 standard deviations from the mean of the library-screened wells.

ParameterSymbolFormulaPurpose
Percent Inhibition% Inh100 * (1 - (Ratio_cpd - Ratio_low) / (Ratio_high - Ratio_low))Normalizes compound activity relative to controls.
Z-Prime FactorZ'`1 - (3*(SD_high + SD_low)) /Mean_high - Mean_low
Hit Threshold-% Inh > 50% or Z-score > 3Defines the cutoff for selecting initial hits.

Table 1: Key formulas and parameters for primary HTS data analysis.

Hit Confirmation and Prioritization Workflow

Initial hits from the primary screen undergo a rigorous confirmation process to eliminate false positives and characterize true activity.[9][23]

Hit_Validation cluster_0 Hit Triage cluster_1 False Positive Removal cluster_2 Hit Characterization primary_hits Primary Hits (from single-point screen) retest Re-test in Primary Assay (Fresh solid sample) primary_hits->retest ic50 IC50 Determination (10-point dose response) retest->ic50 Confirmed Actives counterscreen Counter-Screens (e.g., Assay interference) ic50->counterscreen secondary_ic50 Cellular IC50 (p-c-Jun Assay) selectivity Selectivity Profiling (Panel of related kinases) secondary_ic50->selectivity counterscreen->secondary_ic50 Non-promiscuous Hits sar SAR by Analogue (Search/purchase analogues) selectivity->sar Cell-active, Selective Hits biophysical Biophysical Validation (e.g., SPR, MST) sar->biophysical final_hits Validated Hit Series for H2L Program biophysical->final_hits Confirmed Direct Binders

Figure 2: Workflow for hit confirmation, triage, and validation.

  • Hit Re-test: Hits are re-tested in the primary assay using freshly sourced compound to confirm activity.

  • IC₅₀ Determination: Confirmed hits are tested in a 10-point dose-response format in the primary biochemical assay to determine their potency (IC₅₀).

  • Secondary Assay Confirmation: Compounds with potent IC₅₀ values are then tested in the secondary cell-based p-c-Jun assay to confirm cellular activity and generate a cellular IC₅₀.

  • Counter-Screens & Selectivity: Promising compounds should be run through counter-screens to identify assay interference (e.g., TR-FRET quenchers). A preliminary kinase selectivity panel (e.g., against closely related MLK or JNK kinases) is crucial to begin understanding the selectivity profile.

Conclusion

The successful execution of the screening cascade described in this guide will yield a set of validated, cell-active hits with confirmed potency against DLK. These compounds, characterized by their dose-dependent inhibition of both purified DLK enzyme and the downstream cellular pathway, represent high-quality starting points for a medicinal chemistry-driven hit-to-lead program. The ultimate goal is the development of novel, differentiated therapeutics for the treatment of neurodegenerative diseases.

References

  • Le Pichon, C. E., et al. (2013). Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration. The Journal of Experimental Medicine, 210(12), 2553–2567.
  • Gallo, G., & Letourneau, P. C. (2013).
  • Welsbie, D. S., et al. (2017). Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult. eLife, 6, e20725.
  • Lentsman, M., et al. (2020).
  • He, Y., et al. (2020). Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management. Cold Spring Harbor Perspectives in Biology, 12(10), a035503.
  • Patel, S., et al. (2015). Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. Journal of Medicinal Chemistry, 58(1), 401-418.
  • Infinix Bio. (2026, February 21). Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. Retrieved from [Link]

  • Conibear, A. C., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 969848.
  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]

  • City of Hope. (n.d.). High Throughput Screening. Retrieved from [Link]

  • Patel, S., et al. (2014). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry, 58(1), 401-418.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • DrOmics Labs. (2023, December 15). Hit Identification: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models | Request PDF. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e126.
  • Netterwald, J. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
  • Larson, B., & Banks, P. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. BioTek Instruments, Inc.
  • An, W. F. (2010). Cell-Based Assays for High-Throughput Screening. In High-Throughput Screening in Drug Discovery. Methods in Molecular Biology.
  • Ghoreschi, K., et al. (2011). Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. Journal of Biomolecular Screening, 16(4), 457-466.
  • Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Taylor, A. M., et al. (2021). High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. Scientific Reports, 11(1), 8156.
  • D'Andrea, D., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(5), 2324.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide

Introduction & Mechanistic Rationale In modern synthetic workflows, the construction of asymmetric ureas—such as N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS 866131-94-4)—requires careful selection of ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern synthetic workflows, the construction of asymmetric ureas—such as N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS 866131-94-4)—requires careful selection of carbonylating agents to ensure high atom economy and avoid the generation of toxic byproducts. While traditional methods rely on the in-situ generation of isocyanates using highly toxic phosgene or triphosgene, this protocol leverages 4-morpholinecarbonyl chloride as a bench-stable, commercially available electrophile[1].

The reaction proceeds via a nucleophilic acyl substitution pathway. The primary amine of 4-(4-pentylcyclohexyl)aniline attacks the electrophilic carbonyl carbon of 4-morpholinecarbonyl chloride[2]. To overcome the inherent steric hindrance of the bulky pentylcyclohexyl-substituted aniline, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the carbamoyl chloride to form a highly reactive acylpyridinium intermediate, which subsequently undergoes nucleophilic attack by the aniline[3]. N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to scavenge the liberated hydrochloric acid, driving the equilibrium forward while preventing the competitive alkylation often observed with less sterically hindered bases like triethylamine.

Reaction Workflow & Mechanism

G Aniline 4-(4-pentylcyclohexyl)aniline (Nucleophile) Reaction Nucleophilic Acyl Substitution (0 °C to RT, DCM) Aniline->Reaction Electrophile 4-Morpholinecarbonyl chloride (Electrophile) Electrophile->Reaction Base DIPEA / DMAP (Base / Catalyst) Base->Reaction Intermediate Tetrahedral Intermediate (Transient) Reaction->Intermediate Addition Product N-[4-(4-pentylcyclohexyl)phenyl] -4-morpholinecarboxamide Intermediate->Product Elimination of Cl⁻ Workup Aqueous Workup & Purification (NaHCO3 wash, Silica Gel) Product->Workup

Reaction workflow and mechanism for the target morpholinecarboxamide synthesis.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-(4-pentylcyclohexyl)aniline 245.411.02.45 gNucleophile[2]
4-Morpholinecarbonyl chloride 149.581.21.79 g (1.40 mL)Electrophile[1]
N,N-Diisopropylethylamine (DIPEA) 129.242.02.58 g (3.48 mL)Non-nucleophilic Base
4-Dimethylaminopyridine (DMAP) 122.170.10.12 gNucleophilic Catalyst[3]
Dichloromethane (DCM) 84.93-100 mL (0.1 M)Solvent

Step-by-Step Experimental Protocol

Phase 1: System Preparation
  • Glassware Preparation: Oven-dry a 250 mL round-bottom flask at 120 °C for 2 hours. Assemble the flask while hot and cool it under a continuous stream of dry Argon or Nitrogen to rigorously exclude ambient moisture, which can hydrolyze the carbamoyl chloride[4].

  • Reagent Loading: Add 4-(4-pentylcyclohexyl)aniline (2.45 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) to the cooled flask.

  • Solvation: Dissolve the solid mixture in 100 mL of anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

Phase 2: Nucleophilic Acyl Substitution
  • Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol) into the reaction mixture via syringe. Stir for 5 minutes to ensure homogeneity.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Preparation: In a separate dry vial, dissolve 4-morpholinecarbonyl chloride (1.40 mL, 12.0 mmol) in 10 mL of anhydrous DCM.

  • Controlled Addition: Add the 4-morpholinecarbonyl chloride solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

    • Scientist Insight: Dropwise addition at 0 °C is critical to control the exothermic nature of the reaction and suppress the formation of symmetric urea byproducts.

Phase 3: Reaction Monitoring
  • Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

  • Incubation: Stir the reaction continuously for 4–6 hours under an inert atmosphere.

  • TLC Analysis: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1, v/v) solvent system. The target product will appear as a new, highly UV-active spot with a lower Rf​ value than the starting aniline.

Phase 4: Quenching and Aqueous Workup
  • Quenching: Once TLC indicates complete consumption of the starting aniline, quench the unreacted electrophile by adding 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Stir vigorously for 10 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer from the aqueous (top) layer.

  • Extraction: Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic extracts.

  • Washing: Wash the combined organic layers with 30 mL of 1 M HCl (to remove DMAP and excess DIPEA), followed by 30 mL of brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Isolation: Pool the pure fractions and concentrate in vacuo to afford N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide as a white solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • 1 H NMR (400 MHz, CDCl3​ ): Expected characteristic peaks include the morpholine protons (multiplets around 3.4–3.7 ppm, 8H), the aromatic protons of the aniline moiety (AB quartet around 7.1–7.3 ppm, 4H), the broad singlet of the urea NH (around 6.3 ppm, 1H), and the aliphatic signals corresponding to the pentylcyclohexyl group (0.8–2.5 ppm).

  • LC-MS (ESI+): Calculated for C22​H34​N2​O2​ [M+H]+ m/z 359.27; Found: ~359.3.

Troubleshooting & Optimization

Observation / IssueProbable CauseRecommended Solution
Incomplete conversion of aniline Hydrolysis of 4-morpholinecarbonyl chlorideEnsure strictly anhydrous conditions; use fresh electrophile[4].
Formation of symmetric urea Excess moisture leading to isocyanate formationRigorously dry DCM; maintain 0 °C strictly during the addition phase.
Co-elution of product and DMAP Incomplete aqueous workupEnsure thorough washing with 1 M HCl or 10% citric acid before the NaHCO3​ wash.

Sources

Application

Application Note: Formulation and In Vivo Dosing Vehicle Preparation for Highly Lipophilic Morpholinecarboxamides

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols Introduction Morpholinecarboxamides represent a highly versatile pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

Introduction

Morpholinecarboxamides represent a highly versatile pharmacophore frequently utilized in the development of targeted therapeutics, including 1[1] and 2[2]. While the morpholine ring itself imparts moderate polarity due to its nitrogen and oxygen heteroatoms, the addition of bulky, hydrophobic side chains in advanced drug candidates often drives the partition coefficient (LogP) well above 4.0[3].

This high lipophilicity presents a significant biopharmaceutical challenge: achieving adequate aqueous solubility for in vivo dosing without deploying excipients that cause systemic toxicity or confound experimental readouts. As a Senior Application Scientist, I frequently observe that poor vehicle selection leads to drug precipitation in vivo, erratic pharmacokinetics, and artifactual biological data. This guide provides a mechanistic approach to formulating highly lipophilic morpholinecarboxamides, ensuring that every protocol acts as a self-validating system.

Physicochemical Rationale & Excipient Causality

When formulating highly lipophilic morpholinecarboxamides, the vehicle must overcome the high crystal lattice energy and low aqueous solvation energy of the compound. The causality behind vehicle selection relies on disrupting these energetic barriers through specific mechanisms:

  • Co-solvents (DMSO, NMP): Aprotic solvents like Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) disrupt solute-solute interactions. For instance, lipophilic morpholinecarboxamides have been successfully dosed intravenously using NMP-based solutions[1]. However, DMSO concentrations must be strictly limited (typically ≤5–10% for IV/IP) to prevent hemolysis, cardiovascular toxicity, and artifactual neuroprotective effects[4],[5].

  • Surfactants (Tween 80, Cremophor EL): These agents form micelles that encapsulate the lipophilic drug. While Cremophor EL (Kolliphor EL) is highly effective, it is not an inert vehicle; it can induce severe anaphylactoid hypersensitivity reactions and hyperlipidemia[5]. Tween 80 is generally preferred for rodent studies to minimize these confounders.

  • Cosolvent-Polymer Mixtures (PEG 400): Polyethylene glycol 400 acts as both a solvent and a precipitation inhibitor. It is highly effective for 6[6].

  • Complexation (Cyclodextrins): Hydroxypropyl-β-cyclodextrin (HP-β-CD) enhances solubility by sequestering the hydrophobic drug within its cavity. However, researchers must be aware that cyclodextrins can remove cholesterol from cell membranes, potentially acting as a biological confounder[5].

Table 1: Quantitative Comparison of Common In Vivo Formulation Excipients
ExcipientSolubilization MechanismMax Tolerated Conc. (IV, Rodent)Max Tolerated Conc. (PO, Rodent)Known Biological Confounders
DMSO Co-solvent (aprotic)10% v/v10% v/vAntioxidant, anti-inflammatory properties[4]
NMP Co-solvent (aprotic)10% v/v20% v/vHepatotoxicity at high chronic doses
Tween 80 Non-ionic surfactant10% v/v20% v/vMild histamine release
PEG 400 Co-solvent / Polymer40% v/v50% v/vOsmotic diuresis, altered GI transit
Cremophor EL Non-ionic surfactant10% v/v20% v/vAnaphylactoid reactions, hyperlipidemia[5]
HP-β-CD Inclusion complexation20% w/v40% w/vCholesterol sequestration, neuroprotection[5]

Decision Workflow for Vehicle Selection

The choice of vehicle is inextricably linked to the route of administration. The following workflow dictates the optimal formulation strategy based on the intended dosing route.

Workflow A Highly Lipophilic Morpholinecarboxamide B Determine Route of Administration A->B C Intravenous (IV) B->C D Oral (PO) B->D E Intraperitoneal (IP) B->E F Co-solvent/Surfactant System (e.g., 5% DMSO, 10% Tween 80) C->F G Lipid/PEG System (e.g., 10% DMSO, 40% PEG400) D->G H Complexation / Suspension (e.g., 20% HP-β-CD) E->H I Self-Validation: Centrifugation & HPLC Check F->I G->I H->I

Workflow for selecting and validating in vivo dosing vehicles for morpholinecarboxamides.

Experimental Protocols: Self-Validating Formulation Workflows

A protocol is only as reliable as its internal validation mechanisms. A formulation that appears clear to the naked eye may contain micro-precipitates that will cause pulmonary embolisms if injected IV, or result in erratic absorption if dosed orally. The following protocols integrate mandatory self-validation checkpoints.

Protocol A: Co-solvent/Surfactant System (5% DMSO / 10% Tween 80 / 85% Saline)

Target Route: Intravenous (IV) or Intraperitoneal (IP) Causality: Highly lipophilic compounds lack the hydration energy required to dissolve in aqueous media. By first dissolving the compound in an aprotic solvent (DMSO), we break the crystal lattice. The subsequent addition of a non-ionic surfactant (Tween 80) coats the solvated molecules. When the aqueous phase (Saline) is introduced, the surfactant spontaneously forms micelles, trapping the lipophilic morpholinecarboxamide in its hydrophobic core.

Step-by-Step Methodology:

  • Primary Solubilization: Accurately weigh the morpholinecarboxamide API into a sterile glass vial. Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 2 minutes.

    • Self-Validation Checkpoint 1: The solution must be 100% optically clear. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Proceeding with undissolved API guarantees formulation failure.

  • Surfactant Coating: Add Tween 80 to achieve 10% of the final target volume. Vortex for 3 minutes. The mixture will become viscous. It is critical to ensure complete homogenization of the DMSO-drug mixture with the surfactant before adding water.

  • Aqueous Phase Addition: Add 0.9% sterile saline dropwise (85% of final volume) while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation and rapid nucleation of the lipophilic drug.

  • Physical Validation (Crucial): Centrifuge the final formulation at 10,000 × g for 10 minutes at room temperature. Inspect the bottom of the tube for a microscopic pellet. If a pellet forms, the micellar capacity has been exceeded.

Protocol B: Lipid/PEG-Based System (10% DMSO / 40% PEG 400 / 50% Water)

Target Route: Oral (PO) Causality: Oral administration of lipophilic drugs requires maintaining supersaturation in the gastrointestinal tract to drive absorption[6]. PEG 400 acts as a polymeric precipitation inhibitor, keeping the drug in a high-energy state upon dilution in gastric fluids.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the morpholinecarboxamide in DMSO (10% of final volume) with vortexing until clear.

  • Polymer Integration: Add PEG 400 (40% of final volume) and vortex thoroughly until a homogenous, slightly viscous solution is formed.

  • Aqueous Dilution: Slowly add sterile water or saline (50% of final volume) while vortexing.

  • Kinetic Stability Validation: Monitor the formulation at room temperature for 4 hours (the typical in vivo dosing window). Lipophilic drugs in PEG/Water mixtures are prone to delayed, thermodynamically driven crystallization.

    • Self-Validation Checkpoint 2: If turbidity increases over the 4-hour window, the formulation is kinetically unstable and must be reformulated (e.g., by increasing PEG 400 to 50% and reducing water).

Analytical Validation

Before administering any novel morpholinecarboxamide formulation to animals, the dosing solution must be analytically validated to ensure the7 is predictable[7].

  • HPLC-UV/MS Quantification: Sample the formulation from the top, middle, and bottom of the dosing vial. Quantify the active pharmaceutical ingredient (API) against a standard curve. The concentration must be uniform across all three zones (±5%) and yield >95% of the theoretical concentration.

  • Dynamic Light Scattering (DLS): For surfactant-based vehicles (Protocol A), DLS should be used to confirm micelle size (typically 10–50 nm). The presence of particles >1000 nm indicates drug precipitation, rendering the vehicle unsafe for IV administration.

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor National Institutes of Health (NIH) URL:[Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy MDPI URL: [Link]

  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery ResearchGate (Rivers-Auty et al., 2013) URL: [Link] & [Link]

  • Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs PharmTech URL:[Link]

  • Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions National Institutes of Health (NIH) URL: [Link]

Sources

Method

Advanced Liquid Chromatography Protocols for the Isolation and Profiling of CAS 866131-94-4

Executive Summary & Chromatographic Challenges CAS 866131-94-4, chemically identified as N-[4-(4-Pentylcyclohexyl)phenyl]morpholine-4-carboxamide [1], presents a unique set of challenges for liquid chromatography. Struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chromatographic Challenges

CAS 866131-94-4, chemically identified as N-[4-(4-Pentylcyclohexyl)phenyl]morpholine-4-carboxamide [1], presents a unique set of challenges for liquid chromatography. Structurally, it is an amphiphilic-like molecule dominated by a highly lipophilic tail (the pentylcyclohexyl group) and a moderately polar head (the morpholine-4-carboxamide moiety).

When isolating such highly lipophilic compounds from crude synthetic mixtures, standard Octadecylsilane (C18) stationary phases often fail. The excessive hydrophobic interaction between the C18 alkyl chains and the pentylcyclohexyl tail leads to severe over-retention, broad peak shapes, and poor recovery. Furthermore, introducing a highly lipophilic sample into a highly aqueous mobile phase during preparative scale-up frequently causes on-column precipitation, leading to split peaks and catastrophic backpressure events[2].

This application note details a field-proven, causality-driven methodology utilizing a Phenyl-Hexyl stationary phase to achieve orthogonal selectivity, alongside optimized sample-loading techniques to ensure high-purity isolation.

Physicochemical Profiling & Rationale

To design a robust chromatographic method, we must first analyze the target's physicochemical properties to dictate our stationary and mobile phase selections.

Table 1: Physicochemical Properties of CAS 866131-94-4

PropertyValueChromatographic Implication
CAS Number 866131-94-4N/A
Chemical Name N-[4-(4-Pentylcyclohexyl)phenyl]morpholine-4-carboxamideDictates π−π and hydrophobic interaction potential.
Molecular Formula C22H34N2O2High carbon count indicates extreme lipophilicity.
Molecular Weight 358.52 g/mol Ideal for Mass-Directed Fractionation (m/z 359.3 [M+H]+).
Structural Features Phenyl ring, Pentylcyclohexyl tailRequires a stationary phase capable of π−π interactions.
The Causality of Phase Selection
  • Stationary Phase (Phenyl-Hexyl vs. C18): Instead of relying purely on dispersive hydrophobic interactions (C18), we utilize a Phenyl-Hexyl column. The hexyl chain provides moderate hydrophobic retention, preventing the over-retention seen in C18 columns, while the phenyl ring engages in π−π interactions with the compound's central phenyl moiety. This dual-retention mechanism yields sharper peaks and superior resolution from structurally similar lipophilic impurities[3].

  • Mobile Phase Additive (0.1% Formic Acid): While the morpholine-4-carboxamide nitrogen is practically non-ionizable under standard LC conditions, 0.1% Formic Acid is strictly required. Its purpose is not to protonate the analyte, but to suppress residual, unendcapped silanols on the silica backbone, thereby eliminating secondary ion-exchange interactions that cause peak tailing[3].

  • Gradient Design: Starting a gradient at 5% organic (a typical generic gradient) for a molecule with such high lipophilicity is counterproductive. The compound will precipitate or sit immobile at the head of the column until the organic concentration reaches ~50%, causing unnecessary longitudinal diffusion[4]. Therefore, our gradients initiate at 50-60% organic.

Experimental Workflows & Self-Validating Protocols

LC_Workflow cluster_Column Phenyl-Hexyl Column Mechanisms Start Crude CAS 866131-94-4 Prep Sample Solubilization (THF/ACN 1:1) Start->Prep Inject Preparative Injection (Avoid Aqueous Shock) Prep->Inject Prevents precipitation PiPi π-π Interactions (Phenyl Ring) Inject->PiPi Hydro Hydrophobic Retention (Pentylcyclohexyl) Inject->Hydro Elute Gradient Elution (60-100% ACN) PiPi->Elute Hydro->Elute Detect Mass-Directed Fractionation (m/z 359.3) Elute->Detect Isolate Pure Isolate (>98%) Detect->Isolate

Workflow and separation mechanism for isolating CAS 866131-94-4 using a Phenyl-Hexyl column.

Protocol A: Analytical LC-MS Profiling (System Validation)

Objective: Determine crude purity and validate system suitability prior to scale-up. Self-Validating Criteria: The system is validated only if the tailing factor ( Tf​ ) of the main peak is ≤1.5 and the theoretical plate count ( N ) is ≥10,000 . If Tf​>1.5 , this indicates silanol activity, requiring the preparation of fresh mobile phase with precisely 0.1% v/v formic acid.

  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm; ESI-MS (Positive mode, monitoring m/z 359.3)

Table 2: Analytical LC-MS Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05050Initial
8.00100Linear
10.00100Hold
10.15050Step
13.05050Re-equilibration
Protocol B: Preparative HPLC Isolation

Objective: Isolate >100 mg of pure CAS 866131-94-4 from crude mixtures using Snyder’s principles of preparative scale-up[2].

Causality of Sample Preparation: Injecting a highly lipophilic compound dissolved in pure DMSO into an aqueous flow stream causes instantaneous precipitation at the column frit. To prevent this, the sample is dissolved in a 1:1 mixture of Tetrahydrofuran (THF) and Acetonitrile (ACN). THF acts as a powerful solubilizer for the pentylcyclohexyl tail, while ACN matches the mobile phase modifier, ensuring the sample remains in solution upon injection[4].

Step-by-Step Methodology:

  • Sample Solubilization: Weigh 150 mg of crude CAS 866131-94-4. Add 1.0 mL of THF and vortex until completely dissolved. Add 1.0 mL of ACN dropwise while sonicating. Filter through a 0.45 µm PTFE syringe filter.

  • Column: Preparative Phenyl-Hexyl (21.2 x 250 mm, 5 µm).

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 500 µL per run (to avoid volume overload and maintain touching-band separation resolution).

  • Fractionation Trigger: Mass-directed collection triggered by Extracted Ion Chromatogram (XIC) at m/z 359.3 [M+H]+, threshold > 1.0e6 counts.

  • Post-Processing: Pool fractions containing the target mass and lyophilize to yield the pure white solid.

Table 3: Preparative HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.020.04060
15.020.00100
20.020.00100
20.120.04060
25.020.04060

References

  • Guidechem. 2-[(2-chlorophenoxy)methyl]-N-[4-(1-pyrazolylmethyl)phenyl]-4-morpholinecarboxamide (Contains CAS 866131-94-4 structural data).1

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.3

  • Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. John Wiley & Sons. 2

  • Queiroz, E. F., et al. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. PMC / NIH.4

Sources

Application

Using N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide in organic synthesis

Application Note: Synthesis and Utility of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide in Organic Synthesis and Medicinal Chemistry Executive Summary & Mechanistic Rationale N-[4-(4-pentylcyclohexyl)phenyl]-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide in Organic Synthesis and Medicinal Chemistry

Executive Summary & Mechanistic Rationale

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS: 866131-94-4) [1] is a highly specialized, unsymmetrical 1,1-dialkyl-3-aryl urea derivative. In the realm of medicinal chemistry, this compound serves as a paradigmatic structural model for the development of Soluble Epoxide Hydrolase (sEH) inhibitors [2].

The molecular architecture of this compound is deliberately designed to exploit a push-pull lipophilic/hydrophilic balance:

  • The Lipophilic Tail: The bulky 4-(4-pentylcyclohexyl)phenyl moiety is highly lipophilic. In a biological context, this group is engineered to occupy the deep, L-shaped hydrophobic pocket of the sEH enzyme.

  • The Primary Pharmacophore: The central urea linkage acts as a robust hydrogen-bond donor/acceptor, interacting directly with the catalytic residues (Tyr383 and Tyr466) in the sEH active site.

  • The Polar Head Group: The morpholine ring enhances aqueous solubility and metabolic stability compared to traditional alkyl chains, while also engaging with the solvent-exposed channel of the target protein.

In synthetic organic chemistry, this molecule serves as a rigorous benchmark substrate. Because the starting aniline—4-(4-pentylcyclohexyl)aniline—is highly sterically hindered and lipophilic, synthesizing this specific urea provides an excellent stress test for novel coupling methodologies, such as transition-metal-catalyzed CO₂ activation [3].

Pharmacophore & Binding Visualization

Pharmacophore Lipo Lipophilic Tail 4-pentylcyclohexylphenyl Core Primary Pharmacophore Urea Linkage Lipo->Core Pocket Hydrophobic Pocket (sEH Enzyme) Lipo->Pocket van der Waals Polar Polar Head Group Morpholine Ring Core->Polar Residues Catalytic Residues (Tyr383, Tyr466, Asp335) Core->Residues H-Bonding Solvent Solvent Channel (Aqueous) Polar->Solvent Solubilization

Figure 1: Pharmacophore mapping of the morpholinecarboxamide scaffold in the sEH active site.

Experimental Methodologies: Synthetic Workflows

To synthesize N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide, two distinct protocols are utilized depending on the laboratory's scale and access to specialized catalytic reagents.

Protocol A: Classical Phosgene-Free Coupling (CDI Method)

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene or triphosgene. It is highly reliable and easily scalable.

Step-by-Step Methodology:

  • Preparation of the Active Intermediate:

    • Action: Dissolve 4-(4-pentylcyclohexyl)aniline (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of CDI into imidazole and CO₂. Argon prevents oxidative degradation of the electron-rich aniline.

    • Action: Add CDI (1.2 eq, 12 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly non-polar aniline spot and the appearance of a lower-Rf spot confirms complete conversion to the isolable imidazole-1-carboxamide intermediate.

  • Urea Formation:

    • Action: Add morpholine (1.5 eq, 15 mmol) and triethylamine (TEA, 2.0 eq) to the reaction mixture. Stir for an additional 4 hours at room temperature.

    • Causality: TEA neutralizes any acidic byproducts and accelerates the nucleophilic displacement of the imidazole leaving group by the secondary amine (morpholine).

  • Workup and Purification:

    • Action: Quench the reaction with 1M aqueous HCl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The acidic wash protonates and removes unreacted morpholine, TEA, and the displaced imidazole into the aqueous phase, leaving the highly lipophilic target urea in the organic phase.

    • Validation: LC-MS analysis of the crude solid will reveal the target mass [M+H]+=359.2 . Purify via flash chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

Protocol B: Green Oxovanadium(V)-Catalyzed CO₂ Activation

Based on recent advancements in green chemistry [3], this protocol utilizes ambient carbon dioxide as the C1 carbonyl source, eliminating the need for toxic coupling agents.

Step-by-Step Methodology:

  • Pre-activation to Disilylamine:

    • Action: Treat 4-(4-pentylcyclohexyl)aniline with hexamethyldisilazane (HMDS) under reflux to yield the corresponding N,N-bis(trimethylsilyl)aniline derivative.

    • Causality: Free primary amines rapidly react with CO₂ to form stable, unreactive carbamate salts. Silylation prevents this dead-end pathway, ensuring the amine remains available for catalytic CO₂ insertion.

  • Catalytic CO₂ Insertion:

    • Action: In a nitrogen-filled glovebox, combine the disilylamine (1.0 eq), morpholine (1.0 eq), NH₄VO₃ catalyst (8 mol%), and N,N-dimethylacetamide (DMA) in a pressure tube.

    • Action: Purge the vessel with CO₂ gas (1 atm) and seal. Heat the mixture to 120 °C for 15 hours.

    • Causality: The NH₄VO₃ acts as a Lewis acid catalyst, activating the CO₂ molecule and facilitating nucleophilic attack by the silylated amine. The elevated temperature of 120 °C is strictly required to achieve catalytic turnover and overcome the activation energy barrier of the robust silyl-nitrogen bond.

  • Workup and Isolation:

    • Action: Cool to room temperature, quench with 1M aqueous HCl, and extract with DCM.

    • Causality: The acidic treatment desilylates any remaining intermediates, driving the equilibrium entirely toward the final unsymmetrical urea product.

    • Validation: ¹H-NMR (CDCl₃) will show characteristic morpholine multiplets at δ 3.4–3.7 ppm and a broad urea NH singlet at ~ δ 6.3 ppm.

Synthetic Workflow Visualization

SyntheticRoutes SM1 4-(4-pentylcyclohexyl)aniline CDI 1,1'-Carbonyldiimidazole (CDI) SM1->CDI Step 1 CO2 CO2 + NH4VO3 Catalyst (Disilylamine Activation) SM1->CO2 HMDS SM2 Morpholine SM2->CO2 Int Imidazole-1-carboxamide Intermediate CDI->Int Target N-[4-(4-pentylcyclohexyl)phenyl] -4-morpholinecarboxamide CO2->Target 120°C, 15h Int->Target Step 2 (+ Morpholine)

Figure 2: Comparison of classical CDI-mediated and green oxovanadium-catalyzed urea synthesis.

Quantitative Data Presentation

The following table summarizes the operational metrics and efficiency of both synthetic routes, providing a quick-reference guide for process chemists scaling up the production of morpholinecarboxamide derivatives.

ParameterProtocol A: CDI-Mediated CouplingProtocol B: Oxovanadium(V) Catalysis
C1 Carbonyl Source 1,1'-Carbonyldiimidazole (CDI)Carbon Dioxide (CO₂, 1 atm)
Catalyst Required None (Stoichiometric reaction)NH₄VO₃ (8 mol%)
Reaction Temperature 0 °C warming to Room Temperature120 °C
Total Reaction Time 4 – 6 hours15 hours
Atom Economy Low (Loss of two imidazole rings)High (Water/Silanol byproducts only)
Typical Isolated Yield 85 – 95%55 – 75%
Scalability Profile Excellent (Multi-gram to Kilogram)Moderate (Gram-scale optimized)

References

  • Matsutani, T., Aoyama, K., Moriuchi, T. "Oxovanadium(V)-Catalyzed Synthesis of Unsymmetrical Ureas by Activation of Carbon Dioxide under Ambient Pressure." Organometallics, ACS Publications, 2023. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Synthesis Impurities in CAS 866131-94-4 Production

Introduction & Mechanistic Overview CAS 866131-94-4, chemically known as N-[4-(4-Pentylcyclohexyl)phenyl]morpholine-4-carboxamide , is a complex unsymmetrical urea derivative. Its synthesis typically involves the amidati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

CAS 866131-94-4, chemically known as N-[4-(4-Pentylcyclohexyl)phenyl]morpholine-4-carboxamide , is a complex unsymmetrical urea derivative. Its synthesis typically involves the amidation of 4-(4-pentylcyclohexyl)aniline using either morpholine-4-carbonyl chloride or a phosgene equivalent (such as triphosgene) followed by the addition of morpholine.

While the synthetic route appears straightforward, the generation of unsymmetrical ureas is notoriously prone to side reactions [1]. The primary challenge lies in controlling the chemoselectivity of the highly reactive isocyanate intermediate and maintaining the stereochemical integrity (trans-isomer preference) of the pentylcyclohexyl moiety. This guide provides field-proven, self-validating protocols to identify, troubleshoot, and eliminate common impurities during scale-up.

Common Impurities & Their Causality

Understanding the mechanistic origin of impurities is the first step toward process optimization.

  • Impurity A: Bis-urea Derivative (N,N'-bis[4-(4-pentylcyclohexyl)phenyl]urea)

    • Causality: When using triphosgene, the reaction proceeds via an isocyanate intermediate. If the local concentration of unreacted 4-(4-pentylcyclohexyl)aniline is too high, it acts as a competing nucleophile against morpholine, attacking the isocyanate to form a symmetrical bis-urea byproduct [3].

  • Impurity B: Cis-isomer (N-[4-(cis-4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide)

    • Causality: The 4-pentylcyclohexyl group can exist in cis and trans conformations. If the upstream reduction of the cyclohexanone precursor or the Friedel-Crafts alkylation lacked strict stereocontrol, the thermodynamically less stable cis-isomer carries over into the final amidation step.

  • Impurity C: Dimorpholino Ketone (Bis(morpholino)methanone)

    • Causality: This highly polar impurity forms when excess morpholine reacts directly with residual triphosgene or phosgene equivalents before the aniline can fully convert to the isocyanate.

Synthesis A 4-(4-Pentylcyclohexyl)aniline C Isocyanate Intermediate A->C + Phosgene eq. B Triphosgene / Base B->C Acylating Agent G Dimorpholino ketone B->G + Excess Morpholine E CAS 866131-94-4 (Target Product) C->E + Morpholine F Bis-urea Impurity C->F + Unreacted Aniline D Morpholine

Synthesis Workflow and Causality of Major Impurities in CAS 866131-94-4 Production.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to subsequent steps without orthogonal confirmation.

Protocol 1: Suppressing Bis-urea Formation (Inverse Addition Method)

To prevent the aniline from reacting with the isocyanate intermediate, the concentration of free aniline must be kept near zero.

  • Preparation: Dissolve triphosgene (0.35 eq) in anhydrous dichloromethane (DCM) and chill to 0°C under nitrogen.

  • Inverse Addition: Dissolve 4-(4-pentylcyclohexyl)aniline (1.0 eq) and triethylamine (2.0 eq) in DCM. Add this solution dropwise to the chilled triphosgene solution over 60 minutes.

  • Self-Validation (IR Monitoring): Before adding morpholine, pull a 0.5 mL aliquot. Run a quick FT-IR. Do not proceed unless you observe a strong, sharp N=C=O stretching band at ~2250 cm⁻¹ and the complete disappearance of the N-H stretch at ~3300-3400 cm⁻¹.

  • Morpholine Addition: Once the isocyanate is validated, add morpholine (1.2 eq) dropwise at 0-5°C. Stir for 2 hours at room temperature.

Protocol 2: Stereoisomer Enrichment (Removing the Cis-isomer)

If your HPLC shows a closely eluting peak (RRT ~0.95), you likely have the cis-isomer.

  • Solvent Selection: Dissolve the crude product in a boiling mixture of Ethyl Acetate and Hexane (1:3 ratio). The trans-isomer has a more planar, rigid structure, making it less soluble in non-polar solvent mixtures compared to the cis-isomer.

  • Controlled Cooling: Cool the solution slowly to room temperature over 4 hours, then to 4°C overnight. Rapid cooling traps the cis-isomer in the crystal lattice.

  • Self-Validation (NMR): Filter the crystals and run a 1H-NMR in CDCl3. Confirm the stereochemistry by examining the axial-axial coupling constants (J > 10 Hz) of the methine protons on the cyclohexyl ring, which validates the trans-diequatorial conformation.

Quantitative Data Summaries

To aid in rapid chromatographic identification, use the following standardized table for HPLC analysis (assuming a standard C18 reverse-phase column, Acetonitrile/Water gradient with 0.1% TFA).

Impurity / CompoundRelative Retention Time (RRT)PolarityOrigin / CausalityMitigation Strategy
Dimorpholino ketone ~0.45HighExcess morpholine + triphosgeneStrict stoichiometric control; maintain temp < 5°C
CAS 866131-94-4 (Trans) 1.00 (Target) Moderate Desired Reaction N/A
Cis-isomer ~0.95 - 0.98ModerateUpstream reduction lack of stereocontrolRecrystallization in EtOAc/Hexane (1:3)
Unreacted Aniline ~1.15LowIncomplete isocyanate conversionIR validation of isocyanate before proceeding
Bis-urea Impurity ~1.40Very LowAniline attacking isocyanate intermediateInverse addition method (Aniline into Triphosgene)

Troubleshooting Decision Tree

Troubleshooting N1 HPLC shows low purity for CAS 866131-94-4 N2 Identify Impurity RRT N1->N2 N3 RRT > 1.2 (Non-polar) Bis-urea or Unreacted Aniline N2->N3 N4 RRT < 0.8 (Polar) Dimorpholino ketone N2->N4 N5 RRT ~ 0.95-1.05 Cis-isomer N2->N5 N6 Adjust addition order: Aniline -> Triphosgene -> Morpholine N3->N6 N7 Reduce Morpholine eq. or control temp (< 5°C) N4->N7 N8 Perform selective recrystallization in EtOAc/Hexane N5->N8

Decision Tree for Rapid Identification and Mitigation of CAS 866131-94-4 Impurities.

FAQs for Bench Scientists

Q: My product yield is low, but the starting aniline is completely consumed. What happened? A: You likely have a high concentration of dimorpholino ketone or the bis-urea impurity. If the addition rate of the aniline was too fast, it consumed the isocyanate to form the bis-urea. Check the baseline of your HPLC at RRT 1.40.

Q: Can I use morpholine-4-carbonyl chloride instead of the triphosgene route? A: Yes. Using morpholine-4-carbonyl chloride directly avoids the isocyanate intermediate, completely eliminating the bis-urea impurity pathway [2]. However, this reagent is moisture-sensitive and can hydrolyze to morpholine and HCl, which may lead to unreacted aniline if not used in slight excess.

Q: Why is my isolated product slightly pink or off-white? A: Trace oxidation of the unreacted 4-(4-pentylcyclohexyl)aniline can lead to colored azo or quinoid impurities. Ensure the reaction is thoroughly degassed and run under an inert nitrogen or argon atmosphere. An acidic aqueous wash (0.1 M HCl) during the workup will easily remove trace unreacted aniline before it oxidizes.

References

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Journal of Organic Chemistry.[Link]

  • Gallo, F., et al. (2016). Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives. The Journal of Organic Chemistry.[Link]

Optimization

Resolving DMSO precipitation issues with N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide

Case Study: N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS: 866131-94-4) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS: 866131-94-4)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the physical chemistry of compound solvation. Handling highly lipophilic molecules like N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide requires moving beyond basic pipetting and understanding the thermodynamic forces at play in your assay buffer.

This guide provides a mechanistic breakdown, a troubleshooting Q&A, and a self-validating protocol to ensure your compound remains bioavailable in in vitro applications.

Mechanistic Overview: The "Solvent Shock" Phenomenon

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide consists of a polar morpholinecarboxamide head group and an extremely hydrophobic 4-pentylcyclohexyl tail[1]. While it dissolves readily in 100% Dimethyl Sulfoxide (DMSO) due to the solvent's amphiphilic nature, introducing this stock directly into an aqueous cell culture medium triggers a kinetic crisis known as solvent shock [2][3].

When the DMSO stock contacts the aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water. This strips the solvation shell away from the compound much faster than the compound can disperse. The exposed pentylcyclohexyl tails, driven by the hydrophobic effect, rapidly associate with one another to minimize thermodynamically unfavorable interactions with water, leading to immediate nucleation and visible precipitation[3][4].

Mechanism A 100% DMSO Stock (Fully Solvated) B Aqueous Introduction (Solvent Shock) A->B C DMSO Diffusion & Tail Exposure B->C D Hydrophobic Nucleation C->D E Visible Precipitate (Assay Failure) D->E

Fig 1: Thermodynamic pathway of DMSO-induced precipitation via solvent shock.

Troubleshooting Q&A

Q1: Why does my compound precipitate immediately upon addition to the cell culture media, even when my final DMSO concentration is only 0.1%? Causality: You are experiencing localized supersaturation. Even if the final calculated concentration is theoretically soluble, the micro-environment at the very tip of your pipette experiences a sudden drop in DMSO concentration before bulk mixing can occur[2]. Solution: Never add high-concentration DMSO stock directly to static media. Instead, perform a stepwise serial dilution in 100% DMSO first[5]. When introducing it to the aqueous phase, create a vortex in the pre-warmed (37°C) media and add the diluted DMSO stock dropwise directly into the vortex to ensure instantaneous dispersal[2][6].

Q2: I've optimized my mixing technique, but the compound still forms micro-precipitates over a 24-hour incubation. How can I stabilize it? Causality: The compound has exceeded its thermodynamic aqueous solubility limit. Over time, the highly lipophilic pentylcyclohexyl group drives aggregation to minimize contact with the aqueous phase[4]. Solution: You must utilize solubility enhancers or carrier molecules. For cell-based assays, supplementing the media with Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a "sink" for the compound, keeping it bioavailable[2][4]. Alternatively, using Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic tail.

Q3: My 10 mM stock solution in 100% DMSO was clear when I made it, but after storing it at -20°C, it looks cloudy upon thawing. Is it ruined? Causality: DMSO freezes at 18.5°C. During the freezing process, the compound can be excluded from the forming DMSO crystal lattice, leading to localized concentration spikes and subsequent micro-precipitation within the stock tube[7][8]. Repeated freeze-thaw cycles exacerbate this. Solution: Aliquot the initial clear stock into single-use volumes to prevent repeated freeze-thaw cycles[2][5]. If a thawed aliquot is cloudy, warm it gently in a 37°C water bath and vortex or sonicate until completely clear before use[5].

Q4: Can I just filter the culture media to remove the visible precipitate and use the remaining solution? Causality: Filtering physically removes the active compound from your assay. Solution: Absolutely not. If you filter the media, the actual concentration of the compound in your assay will be unknown and significantly lower than your calculated target concentration, leading to false-negative biological data[3][7]. You must reformulate to achieve complete dissolution.

Formulation Strategies for Lipophilic Compounds

To prevent the precipitation of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide, consider the following formulation strategies summarized below:

StrategyMechanism of ActionRecommended Final Conc.ProsCons
DMSO Alone (Optimized) Lowers dielectric constant of the solution.≤ 0.5%[5][9]Simple, standard vehicle control.High risk of precipitation for clogP > 5 compounds[4].
HP-β-Cyclodextrin Forms a reversible inclusion complex with the hydrophobic tail.1% - 5% (w/v)Excellent stabilization; non-toxic to most cells.Can deplete cellular cholesterol at high concentrations.
Bovine Serum Albumin (BSA) Binds lipophilic molecules in hydrophobic pockets.0.1% - 1% (w/v)[4]Highly physiological; mimics in vivo protein binding.High protein binding reduces the free fraction of the drug.
Tween-80 / Cremophor Non-ionic surfactants that form micelles around the compound.0.01% - 0.1%Prevents kinetic aggregation effectively.Can cause membrane toxicity or assay interference.

Self-Validating Experimental Protocol: The Carrier-Mediated Dilution Workflow

Step 1: Stock Preparation Prepare a 10 mM stock of the compound in anhydrous, sterile-filtered 100% DMSO[5]. Aliquot into single-use tubes and store at -20°C to minimize freeze-thaw degradation[2].

Step 2: Serial Dilution in DMSO Perform all intermediate serial dilutions in 100% DMSO to maintain compound solubility prior to aqueous introduction[5]. For example, dilute the 10 mM stock to 1 mM using 100% DMSO.

Step 3: Carrier Complexation (The Critical Step) Prepare an intermediate aqueous buffer containing 10% (w/v) HP-β-CD. Add the 1 mM DMSO stock dropwise to this carrier solution while vortexing vigorously. This creates a 10X intermediate working solution (e.g., 100 µM compound in 10% DMSO + 10% HP-β-CD). Incubate at 37°C for 15 minutes to allow inclusion complexes to form.

Step 4: Final Assay Dilution Dilute the 10X intermediate solution 1:10 into the final pre-warmed assay media. The final assay conditions will be 10 µM compound, 1% DMSO, and 1% HP-β-CD[5][9].

Step 5: Microscopic Validation Self-Validation Check: Before applying the media to your cells, inspect a 100 µL aliquot of the final assay media under a phase-contrast microscope at 20X magnification. The absence of refractile micro-crystals confirms successful solvation.

Workflow Step1 Step 1: 10 mM Stock in 100% Anhydrous DMSO Step2 Step 2: Serial Dilution (e.g., 1 mM in 100% DMSO) Step1->Step2 Maintain Solubility Step3 Step 3: Carrier Complexation (Add to 10% HP-β-CD Buffer) Step2->Step3 Dropwise Addition Step4 Step 4: Rapid Vortexing & 37°C Incubation Step3->Step4 Step5 Step 5: Final Dilution into Assay Media (≤0.5% DMSO) Step4->Step5 Gentle Mixing Step6 Validation: Phase-Contrast Microscopy Check Step5->Step6

Fig 2: Carrier-mediated dilution workflow to prevent lipophilic compound precipitation.

References

  • Sharma, M. et al. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Discourse Group. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]

  • National Institutes of Health (NIH). In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances. PMC. Available at: [Link]

  • Popa-Burke, I. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking the biological activity of CAS 866131-94-4 against standard reference inhibitors

Central Islip, NY – March 7, 2024 – In the vast landscape of chemical compounds, each identified by a unique CAS Registry Number, the biological significance of many remains to be fully elucidated. Despite extensive inve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Central Islip, NY – March 7, 2024 – In the vast landscape of chemical compounds, each identified by a unique CAS Registry Number, the biological significance of many remains to be fully elucidated. Despite extensive investigation, CAS 866131-94-4 represents one such case where a definitive biological target and a clear profile of activity have yet to be established in the public scientific domain. This lack of foundational information currently precludes the development of a comprehensive guide to benchmark its performance against standard reference inhibitors.

The process of characterizing a novel chemical entity for its biological effects is a cornerstone of drug discovery and chemical biology. It involves a meticulous series of experiments designed to first identify the molecular target of the compound—be it an enzyme, a receptor, or another protein—and then to quantify its potency and selectivity. This is typically achieved through a battery of in vitro and in vivo assays, which measure the compound's ability to modulate the function of its target and its subsequent effects on cellular or physiological processes.

For a meaningful comparison to be drawn, the biological activity of a test compound must be benchmarked against that of well-characterized "gold standard" or reference inhibitors. These are compounds with known and potent activity against the same target, which have been extensively validated in the scientific literature and often in clinical settings. The selection of appropriate reference inhibitors is therefore entirely dependent on the confirmed biological target of the compound .

In the case of CAS 866131-94-4, a thorough search of scientific databases and chemical supplier information has not yielded a consensus on its primary biological function. Without this critical starting point, it is not feasible to:

  • Identify a specific biological pathway or target for investigation.

  • Select relevant and scientifically sound standard reference inhibitors for comparison.

  • Design and propose appropriate experimental protocols to assess its biological activity.

  • Generate and present comparative data on its potency, selectivity, and efficacy.

Therefore, until the fundamental biological properties of CAS 866131-94-4 are characterized and published within the scientific community, any attempt to create a benchmarking guide would be speculative and lack the necessary scientific integrity and authoritative grounding. The scientific process demands a rigorous, evidence-based approach, which begins with the unambiguous identification of a compound's mechanism of action.

Researchers and scientists interested in the potential biological activities of novel compounds are encouraged to consult peer-reviewed scientific literature and reputable chemical and pharmacological databases for the most current and validated information. The journey from a chemical structure to a well-understood biological modulator is a complex one, built upon a foundation of verifiable and reproducible experimental data. As of now, the story of CAS 866131-94-4's role in the biological realm remains to be written.

Validation

A Comparative Guide to Spectroscopic Methods for the Purity Analysis of CAS 866131-94-4

This guide provides an in-depth comparison of critical spectroscopic methods for determining the purity of the active pharmaceutical ingredient (API) designated as CAS 866131-94-4, chemically known as (Z)-4-((4-(4-chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of critical spectroscopic methods for determining the purity of the active pharmaceutical ingredient (API) designated as CAS 866131-94-4, chemically known as (Z)-4-((4-(4-chlorophenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid. For researchers, drug development professionals, and quality control analysts, establishing a robust, accurate, and reliable purity profile is paramount for ensuring the safety and efficacy of any pharmaceutical product.

The purity of an API is a critical quality attribute that is rigorously scrutinized by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures to ensure they are fit for purpose.[1] This guide will explore three orthogonal, yet complementary, spectroscopic techniques: High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and cross-validate their performance in the context of analyzing CAS 866131-94-4, providing a holistic strategy for comprehensive purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis, prized for its ability to separate the API from its impurities.[2] When coupled with a UV-Visible detector, particularly a Photodiode Array (PDA) detector, it becomes a powerful tool for both quantifying known impurities and detecting new ones.[3]

Principle and Rationale

The core principle of HPLC-UV involves physically separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a complex molecule like CAS 866131-94-4, a reversed-phase HPLC method is typically the first choice. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column, where the peak area is proportional to its concentration.

The choice of a PDA detector over a simple UV detector is a critical one for trustworthiness; a PDA acquires the full UV spectrum at each point in the chromatogram. This allows for an assessment of "peak purity," which can indicate the presence of a co-eluting impurity that is not chromatographically resolved.[2][4]

Experimental Protocol: HPLC-UV Method for CAS 866131-94-4

Objective: To develop and validate a stability-indicating HPLC-UV method capable of separating CAS 866131-94-4 from its potential process-related impurities and degradation products.

Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase column (e.g., Luna C18, 250 x 4.6 mm, 5 µm) is a robust starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is chosen to ensure consistent protonation of the analyte, leading to sharp, symmetrical peak shapes.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities.[5] A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C, to ensure reproducible retention times.

    • Detection Wavelength: Monitor at an absorbance maximum of CAS 866131-94-4 (determined by analyzing a standard) and also collect full PDA data from 200-400 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the CAS 866131-94-4 sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.

    • Prepare a standard solution of a well-characterized reference material of CAS 866131-94-4 at the same concentration.

  • Validation (per ICH Q2(R2) Guidelines[6]):

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that the method can separate the main peak from all degradation products.[7]

    • Linearity & Range: Prepare a series of dilutions from a stock solution (e.g., from 0.05% to 150% of the target concentration) and plot a calibration curve of peak area versus concentration.

    • Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., 80%, 100%, 120%) on different days with different analysts to establish repeatability and intermediate precision.[8]

    • Limit of Quantitation (LOQ): Determine the lowest concentration at which impurities can be reliably quantified, typically established as a signal-to-noise ratio of 10:1.

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Weigh API Sample & Reference Standard B Dissolve in Diluent (e.g., ACN/Water) A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E PDA Detection (200-400 nm) D->E F Integrate Peaks & Generate Chromatogram E->F G Assess Peak Purity (PDA Spectra) F->G H Quantify Impurities vs. Reference Standard F->H I Validate per ICH Q2(R2) H->I

Caption: Workflow for HPLC-UV Purity Analysis.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While HPLC provides a relative purity profile, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method capable of determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[9] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[10]

Principle and Rationale

In a ¹H qNMR experiment, a certified internal standard (IS) of known purity and weight is added to a precisely weighed sample of the analyte (CAS 866131-94-4). By comparing the integrals of specific, non-overlapping signals from the analyte and the IS, the absolute purity of the analyte can be calculated.[11] This technique is mechanistically orthogonal to chromatography, making it an excellent tool for validating chromatographic results and for certifying in-house reference standards.[9]

The choice of experimental parameters is critical for accuracy. A sufficient relaxation delay (D1) is paramount to ensure that all protons have fully relaxed before the next pulse, guaranteeing that the signal intensity is truly quantitative.

Experimental Protocol: ¹H qNMR for CAS 866131-94-4

Objective: To determine the absolute mass fraction purity of a batch of CAS 866131-94-4 using an internal standard.

Step-by-Step Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample probe.

  • Material Selection:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Its high boiling point and ability to dissolve a wide range of organic molecules make it a common choice.

    • Internal Standard (IS): Maleic acid. It is non-volatile, stable, has simple, sharp singlets in a relatively clear region of the ¹H spectrum, and is available as a certified reference material.

  • Sample Preparation (Self-Validating System):

    • Using a microbalance, accurately weigh ~10 mg of CAS 866131-94-4 into a clean vial. The use of a microbalance is crucial as weighing is often the largest source of error.[10]

    • Accurately weigh ~5 mg of the certified maleic acid internal standard into the same vial.

    • Add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial and ensure complete dissolution using gentle sonication if necessary.

    • Transfer an aliquot of the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Experiment: A standard 1D proton experiment.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically ≥ 30 seconds for small molecules to be safe). This is the most critical parameter for quantitation.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., a specific aromatic proton) and a signal for the internal standard (the singlet for maleic acid).

    • Carefully integrate both signals.

    • Calculate the purity (Purityₐ) using the following formula[11]:

      • Purityₐ (%) = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (Mₐ / Mₛₜ) * (mₛₜ / mₐ) * Purityₛₜ

      • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, Purity = Purity of the standard, 'a' = analyte, 'st' = standard.

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (m_a) C Dissolve both in Deuterated Solvent A->C B Accurately weigh certified Internal Standard (m_st) B->C D Acquire 1D 1H Spectrum C->D E Critical Parameter: Long Relaxation Delay (D1) D->E F Phase and Baseline Correction D->F G Integrate Analyte (I_a) and Standard (I_st) Signals F->G H Calculate Absolute Purity using Formula G->H

Caption: Workflow for Absolute Purity by qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Tool for Impurity Identification

While HPLC-UV can quantify impurities and qNMR can determine absolute purity, neither can definitively identify the structure of an unknown impurity. For this, the unparalleled sensitivity and specificity of Mass Spectrometry (MS), particularly when coupled with LC, is required.[12][13]

Principle and Rationale

LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. After components are separated on the LC column, they are ionized (e.g., via Electrospray Ionization, ESI) and enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. The use of High-Resolution Mass Spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, is a game-changer. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, significantly narrowing down its possible structure.[12][14] Further fragmentation using tandem MS (MS/MS) provides structural clues that help in complete elucidation.[13]

Experimental Protocol: LC-MS for Unknown Impurity in CAS 866131-94-4

Objective: To detect and structurally characterize unknown impurities observed during HPLC-UV analysis of CAS 866131-94-4.

Step-by-Step Methodology:

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: The same HPLC method developed in Section 1 can be used. However, the mobile phase must be MS-compatible; formic acid is an excellent choice, but non-volatile buffers like phosphate must be avoided.

  • MS Data Acquisition:

    • Full Scan MS: First, acquire data in full scan mode to detect the m/z of the API and all eluting impurities. The accurate mass measurement from this scan will provide the elemental formula.

    • Tandem MS (MS/MS): In a subsequent injection, perform a targeted MS/MS experiment. The mass spectrometer isolates the parent ion of the unknown impurity and fragments it by collision-induced dissociation (CID).

    • Ionization Mode: Use both positive and negative ESI modes to maximize the chance of detecting and characterizing all impurities.

  • Data Analysis and Structure Elucidation:

    • Determine the elemental formula of the impurity from its accurate mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum.

    • Propose a structure for the impurity by comparing its fragmentation to that of the parent drug and considering plausible chemical transformations (e.g., hydrolysis, oxidation, loss of a functional group). This process is a self-validating system where the proposed structure must be consistent with the accurate mass, fragmentation data, and chemical logic.

LC-MS Workflow Visualization

LCMS_Workflow A LC Separation (Same as HPLC-UV) B Ionization (ESI) A->B C Full Scan HRMS Analysis B->C E Targeted MS/MS Analysis (Fragmentation) B->E D Determine Accurate Mass & Elemental Formula C->D G Propose Impurity Structure D->G F Analyze Fragmentation Pattern E->F F->G H Confident Impurity Identification G->H

Caption: Workflow for Impurity Identification by LC-HRMS.

Cross-Validation and Method Comparison

No single method provides a complete picture of API purity. A robust analytical strategy relies on the synergy of orthogonal techniques. Cross-validation is the process of demonstrating that different analytical procedures can be used for the same intended purpose by showing they meet the same performance criteria.[6]

For CAS 866131-94-4, the qNMR result provides the "true" value for the purity of a given batch. This value can be used to cross-validate the HPLC-UV method. For instance, the absolute purity value from qNMR can be used to qualify a new batch of HPLC reference standard, ensuring the long-term consistency of routine QC tests. Any significant discrepancy between the purity value determined by HPLC (area percent) and the absolute purity from qNMR would trigger an investigation, potentially revealing impurities that have a poor UV response or are non-UV active.

Quantitative Data Summary
Performance Characteristic HPLC-UV Quantitative NMR (qNMR) LC-MS
Quantitation Principle Relative (requires reference standard)Absolute (primary ratio method)[15]Primarily qualitative/semi-quantitative
Primary Application Routine QC, impurity profiling, stability testing[2]Reference standard certification, absolute purity assay[16]Unknown impurity identification & characterization[12]
Specificity High (with good separation)Very High (structure-specific signals)Extremely High (mass-based)
Sensitivity (LOD/LOQ) Good (ng range)Moderate (µg range)Excellent (pg-fg range)[13]
Precision (RSD%) Excellent (<1-2%)Excellent (<1%)Good (5-15% for quantitation)
Throughput HighModerate to LowModerate
Information Provided Quantitative impurity levelsAbsolute purity, structural confirmationMolecular weight, elemental formula, structure

Conclusion

The comprehensive purity analysis of CAS 866131-94-4 requires an integrated, multi-faceted approach that leverages the distinct strengths of different spectroscopic methods.

  • HPLC-UV is the indispensable tool for routine quality control, offering high throughput and precise quantification of known impurities against a reference standard.

  • Quantitative NMR serves as the ultimate arbiter of absolute purity. Its role as a primary, non-destructive technique makes it the gold standard for certifying reference materials and providing an orthogonal check on chromatographic methods.[9]

  • LC-MS , especially high-resolution MS, is the definitive investigative tool. It provides the structural information necessary to identify unknown impurities that arise during synthesis or degradation, which is a critical step in ensuring patient safety and meeting regulatory requirements.[12]

By strategically combining these three powerful techniques, researchers and drug development professionals can build a self-validating analytical workflow. This ensures a deep and authoritative understanding of the purity profile of CAS 866131-94-4, guaranteeing product quality and accelerating the path to regulatory approval.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Marcel Dekker, Inc. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. [Link]

  • Gao, H., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025). Lab Manager. [Link]

  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023). KBI Biopharma. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Vadnerkar, D., et al. (2021). Impurity Profiling of Pharmaceuticals. ManTech Publications. [Link]

  • Ishii-Watabe, A., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025). ManTech Publications. [Link]

  • Balint, A., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia. [Link]

  • Görög, S., et al. (1995). The role of HPLC/diode-array UV spectroscopy in the identification of minor components (impurities, degradation products, metabolites) in various matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). SciSpace. [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024). Juniper Publishers. [Link]

  • Workman, J. Jr. (2026). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025). BioPharm International. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide

As drug development and materials science advance, laboratories increasingly handle complex synthetic intermediates. N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS: 866131-94-4) [3] is a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, laboratories increasingly handle complex synthetic intermediates. N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS: 866131-94-4) [3] is a highly specialized organic compound that requires stringent Environmental Health & Safety (EHS) oversight. Improper disposal of this chemical poses significant risks of aquatic bioaccumulation and atmospheric pollution.

This guide provides researchers and safety officers with field-proven, step-by-step methodologies for the segregation, management, and disposal of this compound, ensuring full compliance with environmental regulations and laboratory best practices.

Structural Rationale for Disposal Protocols

To design an effective disposal strategy, we must first analyze the causality between the molecule's structure and its environmental behavior. This compound features two distinct moieties that dictate its waste management profile:

  • The Pentylcyclohexyl Group (High Lipophilicity): The bulky, hydrophobic aliphatic ring system significantly increases the molecule's partition coefficient (LogP). Because it is highly lipophilic, it resists aqueous degradation and will bioaccumulate in the fatty tissues of aquatic organisms. Consequently, the EPA and institutional guidelines strictly forbid the discharge of such organics into municipal sewer systems [1].

  • The Morpholinecarboxamide Group (Nitrogenous Heterocycle): The morpholine ring is a stable, nitrogen-containing heterocycle. Standard low-temperature disposal methods fail to fully oxidize this ring. It must be subjected to high-temperature incineration (>1000°C) to break the C-N bonds. Because combusting nitrogenous waste generates nitrogen oxides (NOx)—potent precursors to acid rain—the incineration facility must be equipped with specialized NOx scrubbers (e.g., selective catalytic reduction systems) [2].

Waste Stream Categorization

Proper segregation at the source prevents dangerous chemical incompatibilities and reduces disposal costs. The following table summarizes the quantitative and qualitative data for categorizing waste streams associated with this compound.

Waste StreamPhysical StatePrimary HazardEPA/RCRA DesignationAuthorized Disposal Method
Pure API / Powder Solid (Crystalline)Toxic, BioaccumulativeNon-RCRA Hazardous (State regulated)High-Temp Incineration (>1000°C)
Non-Halogenated Solutions Liquid (e.g., in DMSO, EtOH)Flammable, ToxicD001 (Ignitable)Solvent Blending / Incineration
Halogenated Solutions Liquid (e.g., in DCM, Chloroform)Toxic, CarcinogenicF002 (Halogenated Solvents)Halogenated Incineration
Contaminated Consumables Solid (PPE, Pipette tips)Trace ToxicityRegulated Solid WasteSolid Hazardous Waste Landfill / Incineration

Standard Operating Procedures for Disposal

The following self-validating protocols ensure that waste is safely contained, labeled, and prepared for transfer to EHS personnel.

Protocol A: Disposal of Solid Chemical Waste

Use this protocol for expired batches, spilled powder, or residual crystals.

  • PPE Verification: Don standard chemical-resistant PPE, including nitrile gloves, a fitted lab coat, and ANSI-approved safety goggles.

  • Collection: Using a grounded, anti-static disposable spatula, carefully transfer the solid waste into a pre-weighed, sealable amber glass vial. Rationale: Amber glass prevents potential photo-degradation if the waste is mixed with photosensitive impurities, while the anti-static tool prevents aerosolization of the powder.

  • Primary Containment: Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress and chemical leaching.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide. Hazard: Toxic / Bioaccumulative." Include the accumulation start date.

  • Storage: Place the vial in a designated secondary containment bin away from strong oxidizing agents until collected by EHS for high-temperature incineration [1].

Protocol B: Disposal of Liquid Solvent Mixtures

Use this protocol when the compound is dissolved in organic solvents for assays or synthesis.

  • Solvent Identification: Determine the primary solvent used to dissolve the compound. This dictates the waste stream.

  • Segregation:

    • If dissolved in halogenated solvents (e.g., Dichloromethane), transfer the solution to the designated "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol), transfer to the "Non-Halogenated Organic Waste" carboy.

  • Volume Control: Never fill the waste carboy beyond 80% of its total capacity. Rationale: Leaving headspace prevents over-pressurization caused by solvent vapor expansion.

  • Log Documentation: Update the laboratory waste log with the estimated mass of the morpholinecarboxamide derivative added to the carboy. This ensures the downstream incineration facility can calibrate their NOx scrubbers appropriately [2].

Protocol C: Spill Response and Decontamination

Use this protocol for accidental benchtop spills.

  • Isolation: Isolate the spill area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Powder Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, lightly mist the powder with a compatible, low-toxicity solvent (e.g., Isopropanol) to dampen it.

  • Absorption: Wipe the dampened area using chemical absorbent pads working from the outside of the spill toward the center.

  • Disposal of Materials: Place all contaminated pads, along with your outer layer of nitrile gloves, into a heavy-duty biohazard/chem-hazard solid waste bag. Tie the bag securely and label it as contaminated solid waste.

  • Final Wash: Wash the benchtop surface with a laboratory-grade detergent solution, collecting any liquid rinsate into the liquid hazardous waste stream.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of the chemical through the laboratory's waste management infrastructure.

WasteWorkflow Start N-[4-(4-pentylcyclohexyl)phenyl] -4-morpholinecarboxamide Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables SolidBin Seal in Amber Glass Label: Toxic Solid Waste Solid->SolidBin LiquidBin Non-Halogenated or Halogenated Organic Waste Liquid->LiquidBin ConsumableBin Biohazard/Chem-hazard Solid Waste Bin Consumables->ConsumableBin Incineration High-Temperature Incineration (>1000°C with NOx Scrubbers) SolidBin->Incineration LiquidBin->Incineration ConsumableBin->Incineration

Workflow for the segregation and disposal of morpholinecarboxamide waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), 2011. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste, Tenth Annual Research Symposium." EPA Publications, 1984. URL: [Link]

Handling

Personal protective equipment for handling N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide

As a Senior Application Scientist, I have designed this comprehensive safety and handling protocol to provide you with more than just a list of required Personal Protective Equipment (PPE). This guide establishes a self-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and handling protocol to provide you with more than just a list of required Personal Protective Equipment (PPE). This guide establishes a self-validating safety culture for handling N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide (CAS: 866131-94-4), ensuring that your laboratory operations are grounded in mechanistic causality and regulatory compliance.

Chemical Profile & Hazard Causality

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is a specialized synthetic compound characterized by a highly lipophilic 4-pentylcyclohexylphenyl tail and a polar morpholinecarboxamide headgroup.

The Causality of the Hazard: The pronounced lipophilicity of this molecule drives a high partition coefficient (LogP), allowing it to readily integrate into lipid bilayers. While the dry powder primarily poses an inhalation and mucosal irritation risk, the hazard profile shifts dramatically during experimental reconstitution. When dissolved in universal laboratory vehicles like Dimethyl Sulfoxide (DMSO), the compound's ability to penetrate the stratum corneum increases exponentially. DMSO acts as a rapid transdermal carrier, dragging the dissolved lipophilic solute directly through the skin and into systemic circulation[1].

Therefore, standard laboratory PPE is insufficient. Handling this compound requires a targeted approach grounded in the OSHA Laboratory Standard (29 CFR 1910.1450)[2], utilizing specific barrier materials and self-validating operational workflows.

Quantitative PPE Specifications

Standard nitrile gloves degrade rapidly upon exposure to DMSO, often exhibiting breakthrough times of less than 10 minutes. To establish a robust barrier, a double-donning strategy utilizing dissimilar polymers is mandatory.

Table 1: Required PPE and Material Specifications

PPE ComponentMaterial SpecificationBreakthrough Time (DMSO)Primary Function & Causality
Inner Glove Nitrile (4-5 mil), Bright Color< 10 minsBaseline biological barrier; provides visual contrast for breach detection.
Outer Glove Neoprene (e.g., TouchNTuff 73-500)> 125 mins (Single)> 345 mins (Double)Primary solvent barrier; Neoprene resists DMSO permeation significantly longer than Nitrile[3].
Eye Protection ANSI Z87.1 Chemical GogglesN/APrevents ocular exposure to micro-aerosols during vortexing or pipetting.
Body Protection Flame-resistant lab coat, knit cuffsN/AKnit cuffs prevent sleeve retraction, eliminating exposed skin at the wrist.
Respiratory N95 / P100 Particulate RespiratorN/ASecondary protection against static-driven powder aerosolization.

Self-Validating Safety Systems

Trust in a safety protocol requires built-in validation mechanisms. This protocol utilizes two primary self-validating systems:

  • Visual Contrast Breach Detection: By wearing a brightly colored inner nitrile glove (e.g., bright green) under a darker or translucent outer neoprene glove, any micro-tear, puncture, or chemical degradation in the primary barrier immediately exposes the bright color beneath. This self-validating system alerts the researcher to change gloves before dermal exposure occurs[3].

  • Gravimetric Closed-Loop Verification: Weighing the sealed vial before and after the addition of solvent confirms that 100% of the mass is contained, validating that no aerosolization or spillage occurred during the transfer phase.

Step-by-Step Operational Methodology

This workflow is designed to mitigate both powder aerosolization and liquid transdermal risks, adhering strictly to the guidelines set forth in Prudent Practices in the Laboratory[1].

Phase 1: Workspace Preparation & Powder Handling

  • Establish Containment: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure.

  • Verify Airflow: Before opening the chemical vial, verify the inward face velocity is between 80-100 fpm using the digital monitor or a visual tissue test.

  • Static Mitigation: Lipophilic powders are highly susceptible to static charge. Discharge the weighing spatula and anti-static weigh boat using a zero-stat gun to prevent the powder from jumping and aerosolizing.

  • Gravimetric Transfer: Carefully transfer the required mass of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide into a sealable glass vial.

Phase 2: Reconstitution (High-Risk Phase) 5. Solvent Addition: Use a positive displacement pipette to add DMSO or ethanol. Causality: Air-displacement pipettes suffer from vapor pressure inaccuracies with volatile/viscous solvents, leading to dripping and contamination. Positive displacement ensures precise, leak-free delivery. 6. Sealed Agitation: Cap the vial tightly. Do not vortex an open tube. Vortex the sealed vial until the solute is completely dissolved.

Phase 3: Decontamination 7. Surface Cleaning: Wipe down the balance, pipettes, and workspace with a surfactant-based laboratory cleaner, followed by 70% ethanol. Causality: Water alone cannot solubilize the lipophilic pentylcyclohexyl moiety; a surfactant or organic solvent is required to lift the residue[1].

Workflow Start Start: Hazard Assessment PPE Don PPE (Double Gloves, Lab Coat, Goggles) Start->PPE Hood Verify Hood Airflow (80-100 fpm) PPE->Hood Weigh Weigh Solid Powder (Closed System) Hood->Weigh Solvent Add DMSO/Solvent (High Penetration Risk) Weigh->Solvent Decon Decontaminate Workspace (Surfactant/EtOH) Solvent->Decon

Operational workflow for handling lipophilic compounds in carrier solvents.

Spill Response and Disposal Plan

A rapid, state-specific response is critical to preventing laboratory contamination.

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the fine powder.

  • Carefully cover the spill with damp absorbent pads (water or 70% EtOH) to trap the particulates.

  • Wipe inward from the edges to the center.

Liquid Spill (DMSO Solution):

  • Immediately upgrade to heavy-duty butyl or thick neoprene gloves.

  • Apply a universal chemical absorbent (e.g., vermiculite or specialized spill pads) over the liquid.

  • Allow 5 minutes for complete absorption before scooping into a waste container.

Disposal Protocol: All contaminated consumables (weigh boats, pipette tips, gloves, and absorbent pads) must be treated as hazardous chemical waste.

  • Place items in a rigid, leak-proof, puncture-resistant container.

  • Label clearly: "Hazardous Chemical Waste: Contains DMSO and N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide".

  • Store in a designated secondary containment tray until collected by Environmental Health and Safety (EHS), ensuring compliance with institutional and federal regulations[2].

SpillResponse Spill Chemical Spill Detected Type Identify Spill State Spill->Type Solid Solid Powder Spill Type->Solid Liquid Liquid Spill (DMSO Solution) Type->Liquid SolidAction Cover with Damp Pad (Prevent Aerosolization) Solid->SolidAction LiquidAction Apply Universal Absorbent (Vermiculite/Pads) Liquid->LiquidAction Waste Collect in Rigid Hazardous Waste Container SolidAction->Waste LiquidAction->Waste

Decision tree for immediate spill response based on the physical state of the chemical.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Center for Biotechnology Information (NIH) / National Research Council | URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.